0990CL
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICUHJLOMNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 0990CL in Cell Signaling
Abstract
This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, a selective inhibitor of the Gαi subunit of heterotrimeric G-proteins. The document details the role of this compound in cell signaling, presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental assays. Additionally, it includes a visual representation of the Gαi signaling pathway and the mode of inhibition by this compound, intended for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the Gαi subunit of heterotrimeric G-proteins.[1] Its chemical name is (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine.[1] Developed as a tool for studying G-protein-coupled receptor (GPCR) signaling, this compound offers a method for investigating cellular processes modulated by the Gαi pathway. By directly interacting with the Gαi subunit, this compound serves as a guanine nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP and thereby locking the G-protein in its inactive state.[1]
Mechanism of Action and Role in Cell Signaling
The primary function of this compound is the inhibition of the Gαi signaling pathway.[1] This pathway is initiated by the activation of a Gαi-coupled GPCR, which leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound form, inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]
This compound exerts its inhibitory effect by binding to the Gαi subunit and stabilizing the GDP-bound inactive state. This prevents the release of GDP and subsequent binding of GTP, which is a critical step for G-protein activation. Consequently, this compound effectively blocks the downstream signaling cascade, including the α2-adrenoceptor (α2AR) mediated regulation of cAMP.
Signaling Pathway Diagram
Caption: Gαi Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and related compounds on Gαi and Gαq subunits was evaluated using a nucleotide exchange assay. The data is summarized in the table below.
| Compound | Gαi1 % Inhibition at 10 µM | Gαq % Inhibition at 10 µM |
| This compound | 40% | <10% |
| 4630 | 35% | <10% |
| 8005 | 25% | 40% |
| 8770 | <10% | 35% |
| 4799 | <10% | 30% |
| 2967 | 25% | 25% |
| 6715 | 30% | 30% |
| 1026 | 35% | 35% |
Data extracted from Appleton et al., Bioorganic & Medicinal Chemistry, 2014.
Experimental Protocols
Real-time Nucleotide Exchange Assay
This protocol is for measuring the rate of nucleotide exchange on purified Gα subunits using a fluorescent GTP analog.
Materials:
-
Purified Gαi1 or Gαq protein
-
This compound or other test compounds
-
BODIPY FL GTPγS (fluorescent, non-hydrolyzable GTP analog)
-
Assay Buffer: 10 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Unlabeled GTPγS
-
96-well clear flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of 600 nM purified Gαi1 or Gαq in the assay buffer.
-
Incubate the Gα protein with the desired concentration of this compound or vehicle (DMSO) in the assay buffer for 30 minutes at room temperature.
-
Initiate the nucleotide exchange reaction by adding 250 nM of BODIPY FL GTPγS to each well. The final volume in each well should be 50 µL.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for BODIPY FL.
-
After 20 minutes, add 1 µM unlabeled GTPγS to assess protein viability and to determine the dissociation of the fluorescent probe.
-
Record the fluorescence intensity over time to determine the rate of nucleotide exchange. Inhibition is calculated by comparing the rate in the presence of the compound to the vehicle control.
cAMP Accumulation Assay
This protocol is for measuring the effect of this compound on α2AR-mediated changes in intracellular cAMP levels in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the α2A-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin
-
UK14304 (α2AR agonist)
-
This compound or other test compounds
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit
-
384-well white plates
-
Plate reader capable of HTRF
Procedure:
-
Seed HEK293-α2AAR cells in 384-well white plates and grow to confluency.
-
On the day of the assay, replace the culture medium with serum-free medium.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with 1 µM forskolin and 100 nM UK14304 for 30 minutes at 37°C. Forskolin is used to increase basal cAMP levels, allowing for the observation of inhibition by the activated Gαi pathway.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP assay kit.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percentage of inhibition of the UK14304-induced decrease in cAMP levels for each concentration of this compound.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of the Gαi signaling pathway. Its ability to directly bind to the Gαi subunit and act as a guanine nucleotide dissociation inhibitor allows for the targeted investigation of Gαi-mediated cellular processes. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their studies of GPCR signaling and for the discovery of novel therapeutics targeting this pathway.
References
0990CL: A Selective Gαi Subunit Inhibitor for Research and Drug Discovery
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of 0990CL, a selective small-molecule inhibitor of the Gαi subunit of heterotrimeric G proteins. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized to characterize this potent research tool.
Introduction
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial transducers of signals from G protein-coupled receptors (GPCRs). The Gαi subunit family, in particular, plays a pivotal role in a myriad of physiological processes by inhibiting adenylyl cyclase and thus decreasing intracellular cyclic AMP (cAMP) levels. Dysregulation of Gαi signaling is implicated in various diseases, making selective inhibitors invaluable for both basic research and therapeutic development. This compound is a quinazoline derivative identified through molecular docking as a compound that stabilizes the inactive GDP-bound state of Gαi, thereby preventing its activation.[1] This document summarizes the key findings from the seminal study by Appleton et al. (2014), which describes the discovery and characterization of this compound.
Mechanism of Action
This compound functions as a guanine nucleotide dissociation inhibitor (GDI). It is designed to bind to the nucleotide-binding pocket of the Gαi subunit and stabilize the Gαi-GDP complex. By preventing the dissociation of GDP, this compound effectively blocks the exchange of GDP for GTP, which is a prerequisite for G protein activation and downstream signaling. This targeted inhibition of the Gαi subunit makes this compound a valuable tool for dissecting Gαi-mediated signaling pathways.
Quantitative Data
The inhibitory activity of this compound and other screened compounds was evaluated using a nucleotide exchange assay and a cell-based cAMP assay. The data from these experiments are summarized below.
Table 1: Inhibition of Nucleotide Exchange in Gαi1 and Gαq
| Compound | Gαi1 % Inhibition at 300 μM | Gαq % Inhibition at 300 μM |
| This compound | 38 ± 8 | 10 |
| 9827 | 25 | 10 |
| 1051 | 25 | 0 |
| 7642 | 25 | 0 |
Data sourced from Appleton et al. (2014).
Table 2: Effect of Gαi Inhibitors on α2-Adrenergic Receptor-Mediated cAMP Regulation
| Compound (at 10 μM) | % Reversal of Forskolin-Stimulated cAMP Inhibition |
| This compound | Partial Reversal |
| 9827 | Partial Reversal |
| 1051 | Partial Reversal |
| 7642 | No Reversal |
Data interpreted from graphical representations in Appleton et al. (2014). The term "Partial Reversal" indicates that the compounds were able to partially restore cAMP levels in cells where Gαi signaling was activated.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Gαi Signaling Pathway
Caption: Gαi signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Nucleotide Exchange Assay
References
In-Depth Technical Guide: Discovery and Development of 0990CL, a Novel Gαi Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of 0990CL, a novel small molecule inhibitor of the heterotrimeric Gαi subunit. This compound, a quinazoline derivative, has been identified as a specific, direct inhibitor of Gαi, demonstrating potential as a valuable research tool for studying G protein-coupled receptor (GPCR) signaling pathways. This document details the discovery process, mechanism of action, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Heterotrimeric G proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes. The Gα subunit, upon activation, dissociates from the Gβγ dimer and modulates the activity of downstream effectors. The Gαi subfamily is primarily known for its inhibitory role on adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Dysregulation of Gαi signaling has been implicated in various diseases, making it an attractive target for therapeutic intervention.
This compound (CAS #511514-03-7) is a research chemical identified as a specific inhibitor of the Gαi subunit.[1] Unlike broad-acting agents, this compound offers a more targeted approach to modulating Gαi-mediated signaling pathways. This guide will delve into the technical details of its discovery and the methodologies used for its validation.
Discovery of this compound
The discovery of this compound was the result of a targeted effort to identify small molecule guanine nucleotide dissociation inhibitors (GDIs) for the Gαi subunit. The process involved a combination of computational screening and experimental validation.[1]
Computational Screening
A molecular docking approach was employed to screen a library of small molecules for their potential to bind to the Gαi-GDP complex.[1] The aim was to identify compounds that could stabilize the inactive GDP-bound state of Gαi, thereby preventing its activation. The screening was performed against the crystal structure of the Gαi-GDP complex, with counter-screens against Gαi-GTP and Gαq-GDP to ensure selectivity.[1] From this in silico screening, thirty-seven candidate molecules were selected for further experimental testing.
Experimental Validation
The thirty-seven selected compounds were subjected to a series of in vitro assays to validate their activity and selectivity as Gαi inhibitors. This compound, a quinazoline derivative, emerged as a promising candidate from this screening process.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 511514-03-7 |
| Chemical Formula | C21H21N5 |
| Molecular Weight | 343.43 g/mol |
| IUPAC Name | (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine |
| Appearance | Solid powder |
Mechanism of Action
This compound functions as a specific inhibitor of the Gαi subunit through direct interaction. This interaction stabilizes the GDP-bound, inactive conformation of Gαi, thereby inhibiting the exchange of GDP for GTP, a critical step in G protein activation. By preventing this nucleotide exchange, this compound effectively blocks the downstream signaling cascade initiated by Gαi-coupled GPCRs.
Signaling Pathway
The inhibitory effect of this compound on the Gαi signaling pathway is depicted in the following diagram.
Experimental Characterization
The inhibitory activity and specificity of this compound were characterized using several key in vitro experiments.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Assay | Target | Value | Units |
| Nucleotide Exchange Assay | Gαi | 25 | % Inhibition (Endpoint) |
| Nucleotide Exchange Assay | Gαq | <10 | % Inhibition (Endpoint) |
Data extracted from endpoint results of kinetic assays at 60 minutes.
Experimental Protocols
This assay was performed to measure the rate of nucleotide exchange on Gα subunits in the presence of this compound.
-
Principle: The assay utilizes a non-hydrolyzable fluorescent GTP analog, BODIPY FL GTPγS. The fluorescence of this analog increases upon binding to the Gα subunit, allowing for real-time monitoring of nucleotide exchange.
-
Methodology:
-
Purified Gαi or Gαq subunits were pre-incubated with GDP.
-
This compound or vehicle control was added to the Gα subunits.
-
The nucleotide exchange reaction was initiated by the addition of BODIPY FL GTPγS.
-
Fluorescence was monitored over time using an excitation wavelength of 475 nm and an emission wavelength of 525 nm with a 515 nm cut-off.
-
The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
STD NMR was used to confirm the direct binding of this compound to the Gαi subunit.
-
Principle: This NMR technique detects the binding of a small molecule (ligand) to a large protein (receptor). Protons on the protein are selectively saturated, and this saturation is transferred to the bound ligand through spin diffusion. The difference spectrum, showing signals only from the bound ligand, confirms the interaction.
-
Methodology:
-
Samples were prepared containing 34 µM of the Gαi protein and 500 µM of this compound.
-
STD NMR data were collected on a 600 MHz NMR spectrometer.
-
A standard STD pulse sequence with a 30 ms spin lock was used to minimize background protein resonances.
-
Solvent suppression was achieved using excitation sculpting.
-
Saturation of the protein signals was performed using a train of selective pulses.
-
This cell-based assay was performed to determine if this compound could block the functional consequences of Gαi activation.
-
Principle: Activation of the α2AR, a Gαi-coupled GPCR, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and elevate cAMP levels. The ability of an α2AR agonist to reduce forskolin-stimulated cAMP levels is a measure of Gαi activity.
-
Methodology:
-
HEK293 cells expressing the α2AR were used.
-
Cells were pre-treated with this compound or vehicle control.
-
Adenylyl cyclase was stimulated with forskolin.
-
The α2AR was activated with an appropriate agonist.
-
Intracellular cAMP levels were measured using a suitable cAMP assay kit.
-
The ability of this compound to prevent the agonist-induced decrease in cAMP was quantified.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its quinazoline derivative structure, a plausible general synthetic approach would involve the condensation of a substituted 2-aminobenzonitrile with an appropriate amine, followed by cyclization to form the quinazoline core. The pyrimidine moiety would likely be introduced through a subsequent reaction. Further research is required to elucidate the precise synthetic route.
Future Directions
The discovery of this compound provides a valuable tool for the specific inhibition of Gαi signaling in vitro. Future research should focus on:
-
Elucidation of the complete synthetic pathway.
-
In-depth characterization of its binding kinetics and thermodynamics.
-
Determination of its efficacy and selectivity in a wider range of cell-based assays and across different Gαi-coupled receptors.
-
Investigation of its potential for in vivo applications, including pharmacokinetic and toxicological studies.
Conclusion
This compound is a novel and specific inhibitor of the Gαi subunit, identified through a combination of computational and experimental screening methods. Its ability to directly bind to Gαi and inhibit nucleotide exchange has been demonstrated through biochemical and biophysical assays. Furthermore, its efficacy in blocking Gαi-mediated signaling has been confirmed in cell-based assays. While further studies are required to fully characterize its properties and potential applications, this compound represents a significant addition to the pharmacological toolbox for researchers studying G protein signaling.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.
References
0990CL: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
0990CL, scientifically known as 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid, is a chlorinated polyfluoroalkyl ether sulfonic acid (PFESA). It is also commonly referred to by several synonyms, including 6:2 Cl-PFESA, F-53B, and 9Cl-PF3ONS. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), this compound has garnered significant attention due to its environmental persistence and potential biological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and known biological activities of this compound, with a focus on experimental data and methodologies.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a six-carbon perfluorinated chain with a terminal chlorine atom, an ether linkage, and a tetrafluoroethanesulfonic acid head group. The molecular formula for the acidic form is C8HClF16O4S.
Table 1: Physicochemical Properties of this compound and its Potassium Salt
| Property | This compound (Acid Form) | Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (Potassium Salt) | Reference |
| IUPAC Name | 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | Potassium 2-((6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonate | |
| Molecular Formula | C8HClF16O4S | C8ClF16KO4S | |
| Molecular Weight | 532.58 g/mol | 570.67 g/mol | |
| CAS Number | 756426-58-1 | 73606-19-6 | |
| InChI Key | GGOUUEMCWBTDMT-UHFFFAOYSA-N | OWQCHLFKOGVODW-UHFFFAOYSA-M |
Toxicological Properties
This compound has been the subject of numerous toxicological studies, revealing a range of biological effects. The following table summarizes key quantitative toxicological data.
Table 2: Quantitative Toxicological Data for this compound
| Endpoint | Species/System | Value | Reference |
| Estrogen Receptor α (ERα) Binding (IC50) | Human | 99.3 µM | [1] |
| Estrogen Receptor β (ERβ) Binding (IC50) | Human | 63.4 µM | [1] |
| Thyroid Receptor α (TRα) Binding (IC50) | Human HEK293 cells | 5.6 mg/L | [2] |
| Thyroid Receptor β (TRβ) Binding (IC50) | Human HEK293 cells | 3.8 mg/L | [2] |
| Transthyretin (TTR) Binding (IC50) | 2.6 mg/L | [2] | |
| Lowest Observed Effect Level (LOEL) - Thyroid Hormone Reduction | Rat (28-day oral) | 5 mg/kg/day | |
| Lowest Observed Effect Level (LOEL) - Nephrotoxicity | Mouse (8 weeks drinking water) | 0.057 mg/L | |
| Lowest Observed Effect Level (LOEL) - Aging-related effects | C. elegans | 2 ng/L |
Biological Activity and Signaling Pathways
This compound has been shown to interact with several key biological pathways, leading to a range of toxicological effects, including endocrine disruption, hepatotoxicity, and nephrotoxicity.
Endocrine Disruption
This compound is a known endocrine disruptor. It has been demonstrated to bind to human estrogen receptors ERα and ERβ. Studies in zebrafish have shown that exposure to this compound can increase the expression of estrogen receptors and impact hormone levels. Furthermore, in vivo studies in rats have documented thyroid dysfunction following oral administration of this compound, with significant reductions in serum T3 and T4 levels at doses as low as 5 mg/kg/day.
Hepatotoxicity and PPAR-γ Activation
Studies in male mice have indicated that subchronic exposure to this compound can lead to hepatotoxicity, including increased liver weight and lipid accumulation. Bioinformatics analysis from these studies suggests the involvement of Peroxisome Proliferator-Activated Receptor (PPAR) and Pregnane X Receptor (PXR) in mediating these effects. This compound has a strong binding affinity for PPARs.
Nephrotoxicity and Inflammatory Signaling
Long-term exposure to this compound in drinking water has been shown to induce nephrotoxicity in mice, characterized by oxidative stress, inflammation, and fibrosis. This study suggests the involvement of the Transforming Growth Factor-β1 (TGF-β1)/Smad3 and Nuclear Factor-kappa B (NF-κB) signaling pathways in the observed renal damage.
Experimental Protocols
On-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (On-line SPE-HPLC-MS/MS) for Detection in Serum/Urine
This method is utilized for the quantitative analysis of this compound in biological matrices.
-
Instrumentation : A Sciex Triple Quad 5500 or Qtrap 6500 mass spectrometer with a TurboIonSpray ionization source, coupled with a Symbiosys PICO on-line SPE-HPLC system.
-
Sample Preparation and Extraction :
-
Serum or urine samples are subjected to solid phase extraction (SPE).
-
SPE cartridges used include HySphere C8-SE (7 µM) or Oasis WAX (30 µm, 10 mm x 1 mm).
-
-
Analyte Elution and Chromatographic Separation :
-
Analytes are eluted from the SPE column using a solution of 0.3% NH4OH in 99.7% MeOH at a flow rate of 100 µL/min for 4 minutes.
-
The eluent is mixed with the HPLC mobile phase and separated on a Chromolith® HighResolution RP-18e guard column (4.6 × 5 mm) and a Chromolith® HighResolution RP-18e column (4.6 × 25 mm).
-
-
Mass Spectrometric Detection : The mass spectrometer is operated in a mode suitable for the detection and quantification of this compound.
Rodent Oral Toxicity Studies (General Protocol)
-
Animal Model : Sprague Dawley rats or C57BL/6 mice are commonly used.
-
Administration : this compound is administered orally, typically via gavage, once daily for a specified period (e.g., 28 days for subchronic studies).
-
Dose Groups : Multiple dose groups are used, along with a vehicle control group. Doses in reported studies have ranged from 5 to 100 mg/kg/day in rats for thyroid effects and 0.04 to 1 mg/kg/day in mice for hepatotoxicity.
-
Endpoint Analysis :
-
Body and organ weights are measured.
-
Blood samples are collected for serum chemistry analysis (e.g., thyroid hormones, liver enzymes).
-
Tissues (e.g., liver, kidney, thyroid) are collected for histopathological examination.
-
Chemical Synthesis
Conclusion
This compound is a persistent and bioactive compound with demonstrated effects on the endocrine, hepatic, and renal systems. Its interactions with key signaling pathways, including estrogen receptor, PPAR-γ, TGF-β1/Smad3, and NF-κB, are central to its toxicological profile. The data and methodologies presented in this guide provide a foundation for further research into the mechanisms of action and potential risks associated with this compound exposure. Continued investigation is crucial for a comprehensive understanding of its impact on human health and the environment.
References
In-Depth Technical Guide: The Research Applications of Gαi Subunit Inhibition with a Focus on CAS 511514-03-7 (0990CL)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a diverse array of extracellular stimuli, GPCRs interact with heterotrimeric G proteins, which are composed of α, β, and γ subunits. The Gα subunit, which is classified into several families including Gαs, Gαi/o, Gαq/11, and Gα12/13, plays a critical role in transducing downstream signals. The Gαi subunit family is primarily responsible for inhibiting the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is pivotal in a multitude of physiological processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
This technical guide focuses on the research applications of small molecule inhibitors targeting the Gαi subunit, with a specific emphasis on the compound identified by CAS number 511514-03-7, known as 0990CL. This molecule has been identified as a specific inhibitor of the heterotrimeric Gαi subunit, acting through direct interaction to prevent nucleotide exchange.[1][2][3][4] While detailed research applications and extensive quantitative data for this compound are limited in publicly available literature, this guide will provide a comprehensive overview of the methodologies and signaling pathways relevant to the study of Gαi inhibition, drawing on established principles and protocols.
Compound Profile: this compound
| Identifier | Value |
| CAS Number | 511514-03-7 |
| Synonyms | This compound, (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine |
| Molecular Formula | C21H21N5 |
| Molecular Weight | 343.42 g/mol |
| Mechanism of Action | Specific inhibitor of the heterotrimeric Gαi subunit. It functions as a Guanine Nucleotide Dissociation Inhibitor (GDI) by directly interacting with Gαi, thereby preventing the release of GDP and subsequent activation.[1] |
Quantitative Data on Gαi Inhibition
The initial characterization of this compound demonstrated its selectivity for the Gαi subunit over the Gαq subunit. The following table summarizes the available data on its inhibitory activity from a nucleotide exchange assay.
| Compound | Target | Concentration (µM) | % Inhibition of Nucleotide Exchange (Maximum Endpoint Fluorescence Reduction) | Reference |
| This compound | Gαi1 | 300 | 38 ± 8% | |
| This compound | Gαq | 300 | No significant inhibition |
Key Experimental Protocols
The study of Gαi inhibitors like this compound involves a variety of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Guanine Nucleotide Exchange Assay
This assay is fundamental for identifying and characterizing inhibitors that act by preventing the exchange of GDP for GTP on the Gα subunit.
Principle: The assay monitors the binding of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTPγS) to the Gα subunit. In the presence of an inhibitor like this compound, the rate of nucleotide exchange is reduced, resulting in a lower fluorescence signal compared to the control.
Detailed Methodology:
-
Protein Preparation: Purified, recombinant Gαi1 and Gαq proteins are used. The proteins are typically expressed in and purified from E. coli.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 1 mM MgCl2.
-
Inhibitor Incubation: Pre-incubate the Gα protein (e.g., 600 nM) with varying concentrations of the test compound (e.g., this compound at 30 µM, 100 µM, 300 µM) or vehicle control for 30 minutes at room temperature in a 96-well black plate.
-
Initiation of Exchange: Initiate the nucleotide exchange by adding a fluorescent GTP analog, such as BODIPY-FL-GTPγS, to a final concentration of 500 nM.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL). Readings are typically taken every minute for 60 minutes.
-
Data Analysis: The rate of nucleotide exchange is determined from the slope of the fluorescence intensity curve over time. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the vehicle control.
cAMP Accumulation Assay in Whole Cells
This functional assay assesses the ability of a Gαi inhibitor to block the downstream signaling effect of Gαi activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Principle: Gαi-coupled receptors, when activated by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. An inhibitor of Gαi will prevent this effect, thus restoring cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is often used to elevate basal cAMP levels to create a window for observing Gαi-mediated inhibition.
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably or transiently expressing a Gαi-coupled receptor (e.g., the α2A-adrenergic receptor).
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Pre-treatment with Inhibitor: Pre-treat the cells with varying concentrations of the Gαi inhibitor (e.g., this compound) or vehicle for a specified period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a combination of forskolin (to increase basal cAMP) and an agonist for the Gαi-coupled receptor (e.g., UK14304 for the α2A-adrenergic receptor).
-
Cell Lysis and cAMP Measurement: After the stimulation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
-
Data Analysis: The results are typically expressed as the percentage of the forskolin-stimulated cAMP level. The ability of the inhibitor to reverse the agonist-induced decrease in cAMP is a measure of its Gαi inhibitory activity.
Signaling Pathways and Visualizations
The canonical Gαi signaling pathway involves the inhibition of adenylyl cyclase. However, the Gβγ subunits released upon Gαi activation can also modulate other effectors. This compound, by preventing the dissociation of the Gαiβγ heterotrimer, is expected to block both Gαi-GTP and Gβγ-mediated signaling downstream of Gαi-coupled GPCRs.
Gαi Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Gαi signaling pathway by this compound.
Experimental Workflow for Screening Gαi Inhibitors
Caption: A typical workflow for the discovery and characterization of Gαi inhibitors.
Conclusion and Future Directions
The Gαi subunit is a well-validated therapeutic target for a range of diseases. Small molecule inhibitors, such as this compound, offer a promising avenue for modulating Gαi-mediated signaling pathways with greater temporal and spatial control than genetic approaches. While the publicly available data on this compound is currently limited, the experimental frameworks and signaling pathway knowledge presented in this guide provide a solid foundation for researchers interested in the study of Gαi inhibition.
Future research in this area should focus on:
-
Comprehensive Characterization of this compound: Determining the IC50 values of this compound in a variety of functional assays and cell lines, as well as assessing its pharmacokinetic and pharmacodynamic properties in vivo.
-
Exploration of Therapeutic Applications: Investigating the efficacy of this compound and other Gαi inhibitors in preclinical models of cancer, inflammation, and neurological disorders.
-
Development of Novel Gαi Inhibitors: Utilizing the screening workflows described herein to identify and optimize new chemical scaffolds with improved potency, selectivity, and drug-like properties.
By advancing our understanding of Gαi signaling and developing potent and selective inhibitors, the scientific community can unlock new therapeutic strategies for a host of debilitating diseases.
References
- 1. (PDF) Development of Inhibitors of Heterotrimeric Gαi [research.amanote.com]
- 2. Development of inhibitors of heterotrimeric Gαi subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of inhibitors of heterotrimeric Gαi subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 0990CL for Studying GPCR Deactivation
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature, chemical databases, and supplier catalogs, no specific information, quantitative data, or experimental protocols could be found for a compound or tool designated as "0990CL" in the context of G-protein coupled receptor (GPCR) deactivation. The information presented in this guide is therefore based on established, general principles of GPCR deactivation and the common experimental methodologies used in the field. This document is intended to serve as a foundational resource for researchers interested in studying GPCR deactivation, providing a framework that can be adapted once specific details about "this compound" become available. It is possible that "this compound" is an internal development code, a very recent discovery not yet in the public domain, or a misidentified term. Researchers are strongly encouraged to verify the identity and source of this compound.
Introduction to GPCR Deactivation
G-protein coupled receptors (GPCRs) are the largest and most diverse group of membrane receptors in eukaryotes.[1] They play a crucial role in a vast array of physiological processes, making them prominent targets for therapeutic drugs.[1] The activation and deactivation of GPCRs are tightly regulated processes that are fundamental to cellular signaling. While GPCR activation by agonists has been extensively studied, the mechanisms governing their deactivation are equally critical for maintaining cellular homeostasis and preventing overstimulation.
GPCR deactivation is a multi-step process that involves:
-
GTP Hydrolysis: The intrinsic GTPase activity of the Gα subunit hydrolyzes bound GTP to GDP, leading to the re-association of the Gα-GDP and Gβγ subunits and termination of downstream signaling.
-
Receptor Desensitization: This process prevents the receptor from further activation, even in the presence of an agonist. It is primarily mediated by GPCR kinases (GRKs) that phosphorylate the activated receptor.
-
Arrestin Binding: Phosphorylated GPCRs are recognized by arrestin proteins. Arrestin binding sterically hinders further G-protein coupling and initiates the process of receptor internalization.
-
Receptor Internalization: Arrestin-bound receptors are targeted for endocytosis, removing them from the cell surface and further contributing to signal termination.
-
Receptor Fate: Following internalization, receptors can be either dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes (downregulation).
Understanding the kinetics and molecular players in these deactivation pathways is essential for the development of novel therapeutics with improved efficacy and reduced side effects.
General Methodologies for Studying GPCR Deactivation
A variety of in vitro and cell-based assays are employed to investigate the different stages of GPCR deactivation. The choice of assay depends on the specific aspect of deactivation being studied.
Monitoring G-Protein Deactivation
GTPase Activity Assays: These assays directly measure the rate of GTP hydrolysis by the Gα subunit. A common method is the [³²P]-GTPase assay, which quantifies the release of [³²P]-inorganic phosphate from [γ-³²P]GTP.
BRET and FRET-based G-protein Dissociation/Reassociation Assays: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be used to monitor the interaction between Gα and Gβγ subunits in real-time in living cells. A decrease in the BRET/FRET signal indicates G-protein activation (dissociation), while an increase signifies deactivation (re-association).
Investigating Receptor Phosphorylation
Phospho-specific Antibodies: Western blotting or ELISA using antibodies that specifically recognize phosphorylated serine and threonine residues in the C-terminal tail or intracellular loops of the GPCR can be used to assess the extent of GRK-mediated phosphorylation.
Mass Spectrometry: This technique can identify the specific sites of phosphorylation on the receptor.
Measuring Arrestin Recruitment
BRET and FRET-based Arrestin Recruitment Assays: Similar to G-protein assays, BRET/FRET can be used to monitor the interaction between the GPCR and β-arrestin in living cells. An increase in the BRET/FRET signal upon agonist stimulation indicates arrestin recruitment.
Enzyme-Fragment Complementation (EFC) Assays: In this system, the GPCR and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase). Their interaction brings the fragments together, reconstituting enzyme activity, which can be measured using a chemiluminescent substrate.
Assessing Receptor Internalization
Microscopy-based Assays: GPCRs can be tagged with fluorescent proteins (e.g., GFP, YFP) to visualize their localization within the cell. Agonist-induced internalization can be observed as the movement of fluorescence from the plasma membrane to intracellular vesicles using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy.
ELISA-based Internalization Assays: Cell surface expression of a receptor with an extracellular epitope tag can be quantified by whole-cell ELISA. A decrease in the signal following agonist treatment reflects receptor internalization.
Potential Experimental Workflow for Characterizing this compound
Assuming "this compound" is a tool for studying GPCR deactivation, a logical experimental workflow would be to assess its effect on the key stages of this process.
Caption: A potential experimental workflow for characterizing the effect of an unknown compound, this compound, on GPCR deactivation.
Hypothetical Signaling Pathway Modulation by this compound
If "this compound" were, for example, an inhibitor of GRK2, it would be expected to modulate the GPCR deactivation pathway in a specific manner. The following diagram illustrates this hypothetical scenario.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a GRK inhibitor in GPCR deactivation.
Data Presentation: Framework for Quantitative Analysis
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables that can be used to record data from the assays described above.
Table 1: Effect of this compound on GTPase Activity
| Treatment Condition | GTP Hydrolysis Rate (pmol/min/mg) | Fold Change vs. Agonist Alone |
| Vehicle Control | ||
| Agonist Alone | ||
| Agonist + this compound (Dose 1) | ||
| Agonist + this compound (Dose 2) | ||
| Agonist + this compound (Dose 3) |
Table 2: Effect of this compound on β-Arrestin Recruitment (BRET Assay)
| Treatment Condition | BRET Ratio | Fold Change vs. Agonist Alone |
| Vehicle Control | ||
| Agonist Alone | ||
| Agonist + this compound (Dose 1) | ||
| Agonist + this compound (Dose 2) | ||
| Agonist + this compound (Dose 3) |
Table 3: Effect of this compound on Receptor Internalization (Cell-Surface ELISA)
| Treatment Condition | % of Receptor at Cell Surface | % Internalization |
| Vehicle Control | 100% | 0% |
| Agonist Alone | ||
| Agonist + this compound (Dose 1) | ||
| Agonist + this compound (Dose 2) | ||
| Agonist + this compound (Dose 3) |
Detailed Experimental Protocols (Templates)
The following are generalized protocols for key experiments. These should be optimized based on the specific GPCR, cell line, and available reagents.
Protocol 1: β-Arrestin Recruitment BRET Assay
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well white, clear-bottom plate.
-
Co-transfect cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
-
Assay Procedure:
-
24-48 hours post-transfection, replace the culture medium with a CO₂-independent buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Incubate for 5-10 minutes at 37°C.
-
Measure the baseline BRET signal using a plate reader equipped for BRET measurements (simultaneous detection of donor and acceptor emission).
-
Add vehicle, agonist, or agonist in the presence of varying concentrations of this compound to the wells.
-
Measure the BRET signal kinetically over a time course (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control.
-
Plot the BRET ratio as a function of time or concentration to determine the effect of this compound.
-
Protocol 2: Receptor Internalization ELISA
-
Cell Culture:
-
Plate cells stably expressing the GPCR with an N-terminal epitope tag (e.g., HA or FLAG) in a 96-well plate.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Treat the cells with vehicle, agonist, or agonist in the presence of varying concentrations of this compound for the desired time at 37°C to allow for internalization.
-
Place the plate on ice to stop internalization.
-
Fix the cells with paraformaldehyde.
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against the epitope tag.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add an HRP substrate.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (representing 100% surface receptor).
-
Calculate the percentage of internalization for each condition.
-
Conclusion
While the specific properties of "this compound" remain to be elucidated, this guide provides a comprehensive framework for its characterization as a tool for studying GPCR deactivation. By employing the methodologies and experimental workflows outlined herein, researchers can systematically investigate the impact of this and other novel compounds on the intricate processes that govern the termination of GPCR signaling. The provided templates for data presentation and detailed protocols offer a starting point for rigorous and reproducible scientific inquiry in this critical area of cell biology and pharmacology. Further investigation into the identity of "this compound" is a necessary prerequisite for any targeted research.
References
Preliminary Studies on the Effects of 0990CL: A Gαi Subunit Inhibitor
This technical guide provides an in-depth overview of the preliminary research on 0990CL, a quinazoline derivative identified as a specific inhibitor of the heterotrimeric Gαi subunit. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism and potential applications of this novel compound.
Introduction to this compound
This compound is a small molecule that has been shown to directly interact with and inhibit the Gαi subunit of G-protein coupled receptors (GPCRs).[1] This inhibitory action is significant as Gαi proteins are crucial transducers of signals from a multitude of GPCRs, which are involved in a wide array of physiological and pathological processes. The inhibition of Gαi signaling by this compound presents a potential therapeutic strategy for conditions characterized by overstimulation of these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies on this compound and related compounds. The data is extracted from the primary research publication by Appleton et al. (2014).
Table 1: Inhibition of Nucleotide Exchange in Gαi1 and Gαq by Selected Compounds
| Compound | Gαi1 Inhibition (%) | Gαq Inhibition (%) | Selectivity |
| This compound | 35 | 10 | Gαi1 selective |
| 4630 | 40 | 15 | Gαi1 selective |
| 2967 | 25 | 25 | Non-selective |
| 6715 | 30 | 30 | Non-selective |
| 1026 | 25 | 25 | Non-selective |
| 8005 | 10 | 35 | Gαq selective |
| 8770 | 5 | 30 | Gαq selective |
| 4799 | 15 | 40 | Gαq selective |
Data represents the percentage of inhibition of nucleotide exchange at a concentration of 50 µM.
Table 2: IC50 Values for Selected Gαi Inhibitors
| Compound | IC50 (µM) |
| This compound | ~50 |
| 4630 | ~50 |
IC50 values were determined for the inhibition of nucleotide exchange in Gαi1.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
Nucleotide Exchange Assay
This assay was performed to determine the ability of this compound to inhibit the exchange of GDP for GTP in Gα subunits.
Materials:
-
Purified Gαi1 and Gαq proteins
-
BODIPY-GTPγS (fluorescent GTP analog)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
This compound and other test compounds dissolved in DMSO
-
96-well black plates
Procedure:
-
Gαi1 or Gαq protein (200 nM) was pre-incubated with this compound or other test compounds (at varying concentrations, typically starting from 50 µM) in the assay buffer for 15 minutes at room temperature in a 96-well plate.
-
The nucleotide exchange reaction was initiated by the addition of 100 nM BODIPY-GTPγS.
-
The fluorescence polarization was measured every 30 seconds for 30 minutes using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
The rate of nucleotide exchange was determined from the initial linear portion of the curve.
-
The percentage of inhibition was calculated by comparing the rate in the presence of the compound to the rate in the presence of DMSO vehicle control.
-
IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR was used to confirm the direct binding of this compound to the Gαi1 protein.
Materials:
-
Purified Gαi1 protein
-
This compound
-
NMR Buffer: 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM MgCl2 in 99.9% D2O
Procedure:
-
A solution containing 10 µM Gαi1 and 1 mM this compound in NMR buffer was prepared.
-
A series of 1D 1H NMR spectra were acquired.
-
For the STD experiment, a selective saturation pulse was applied to a region of the spectrum containing protein resonances (on-resonance, typically around 0 ppm) and to a region devoid of any signals (off-resonance, typically around 30 ppm).
-
The on-resonance and off-resonance spectra were recorded in an interleaved manner.
-
The difference spectrum was obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals in the difference spectrum indicate that the corresponding protons of the ligand (this compound) are in close proximity to the saturated protein, thus confirming binding.
Signaling Pathways and Mechanisms of Action
This compound exerts its effect by inhibiting the Gαi subunit, which is a key component of the α2-adrenergic receptor (α2AR) signaling pathway. Activation of α2AR by its agonist (e.g., norepinephrine) leads to the activation of the Gαi subunit, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By inhibiting Gαi, this compound blocks this signaling cascade, thereby preventing the α2AR-mediated decrease in cAMP.
α2-Adrenergic Receptor Signaling Pathway and the Effect of this compound
Caption: The α2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening Gαi Inhibitors
Caption: Workflow for the identification and validation of Gαi inhibitors like this compound.
Conclusion
The preliminary studies on this compound have successfully identified it as a selective inhibitor of the Gαi subunit. The compound has been shown to directly bind to Gαi and inhibit its function in in-vitro assays. Further research is warranted to explore the therapeutic potential of this compound in diseases where the Gαi signaling pathway is dysregulated. This technical guide provides a foundational understanding of the initial characterization of this promising compound for the scientific community.
References
An In-depth Technical Guide to 0990CL: A Selective Gαi Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
0990CL is a small molecule inhibitor that demonstrates selectivity for the Gαi subunit of heterotrimeric G-proteins.[1] By directly interacting with Gαi, this compound functions as a guanine nucleotide dissociation inhibitor (GDI), stabilizing the GDP-bound inactive state and preventing its activation.[1] This inhibitory action blocks downstream signaling cascades mediated by Gαi-coupled G-protein coupled receptors (GPCRs), such as the α2-adrenergic receptor (α2AR) regulated reduction of cyclic AMP (cAMP).[1] The development of selective Gαi inhibitors like this compound provides a valuable pharmacological tool to investigate the roles of Gαi signaling in various physiological and pathological processes. This guide provides a comprehensive review of the available literature on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary literature on this compound.
Table 1: Nucleotide Exchange Inhibition
| Compound | Target Gα Subunit | Maximum Endpoint Fluorescence Reduction (%) | Reference |
| This compound | Gαi | 25 | Appleton et al., 2014 |
Table 2: α2-Adrenergic Receptor-Mediated cAMP Regulation
| Cell Line | Receptor | Effect of this compound | Reference |
| HEK293 | α2-Adrenergic Receptor | Blockade of cAMP reduction | Appleton et al., 2014 |
Mechanism of Action
This compound acts as a selective inhibitor of the Gαi subunit of heterotrimeric G-proteins. The activation of G-proteins is a critical step in signal transduction for a vast number of GPCRs. In its inactive state, the Gα subunit is bound to GDP. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.
This compound has been shown to directly interact with the Gαi subunit. This interaction prevents the exchange of GDP for GTP, effectively locking the Gαi subunit in its inactive conformation. By inhibiting this nucleotide exchange, this compound prevents the activation of Gαi and the subsequent downstream signaling events. One of the well-characterized downstream effects of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP. The ability of this compound to block the α2AR-mediated reduction in cAMP levels provides functional evidence of its inhibitory activity on the Gαi signaling pathway.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound.
Synthesis of this compound
A detailed synthesis protocol for this compound has been described in the primary literature. Researchers should refer to the supplementary materials of Appleton et al., 2014 for the complete synthesis scheme and characterization data.
Gαi Nucleotide Exchange Assay
This assay is designed to measure the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the Gαi subunit.
Materials:
-
Purified Gαi subunit
-
BODIPY FL GTPγS (fluorescent GTP analog)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 10 µM GDP)
-
Test compound (this compound)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of Gαi subunit in assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of a 384-well plate.
-
Add the Gαi subunit solution to the wells containing the test compound and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding BODIPY FL GTPγS to each well.
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader. The binding of BODIPY FL GTPγS to the Gαi subunit results in an increase in fluorescence.
-
The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the test compound to the rate in the absence of the compound.
α2-Adrenergic Receptor-Mediated cAMP Regulation Assay
This cell-based assay is used to determine the functional effect of this compound on a Gαi-coupled receptor signaling pathway.
Materials:
-
HEK293 cells stably or transiently expressing the α2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Agonist for the α2-adrenergic receptor (e.g., UK-14304).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
96-well cell culture plates.
Procedure:
-
Seed the HEK293 cells expressing the α2-adrenergic receptor in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound (this compound) at various concentrations for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with a combination of forskolin and an α2-adrenergic receptor agonist. Forskolin is used to increase the basal levels of cAMP, making the inhibitory effect of the Gαi pathway more readily measurable.
-
After a defined incubation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The ability of this compound to block the agonist-induced decrease in cAMP levels is a measure of its functional inhibition of the Gαi signaling pathway.
Saturation Transfer Difference (STD) NMR Assay
This nuclear magnetic resonance (NMR) technique is used to confirm the direct binding of a small molecule to a protein.
Materials:
-
Purified Gαi subunit.
-
Test compound (this compound).
-
Deuterated buffer (e.g., PBS in D2O).
-
NMR spectrometer equipped for STD experiments.
Procedure:
-
Prepare a sample containing the purified Gαi subunit and the test compound (this compound) in the deuterated buffer. A typical molar ratio of protein to ligand is 1:100.
-
Acquire a standard 1D proton NMR spectrum of the sample.
-
Set up the STD NMR experiment. This involves selectively saturating a region of the NMR spectrum where only the protein protons resonate.
-
Acquire the STD NMR spectrum. If the ligand binds to the protein, saturation will be transferred from the protein to the bound ligand. When the ligand dissociates, it retains this saturation, resulting in a decrease in the intensity of its signals in the difference spectrum.
-
The presence of signals in the STD NMR spectrum confirms the binding of this compound to the Gαi subunit.
Visualizations
Gαi Signaling Pathway and Inhibition by this compound
Caption: Gαi signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening Gαi Inhibitors
Caption: A generalized workflow for the screening and identification of Gαi inhibitors.
References
Methodological & Application
Application Notes and Protocols for 0990CL In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
0990CL is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a key factor in the development and progression of various cancers.[2] this compound is hypothesized to bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.[3] This application note provides detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its effects on cell viability and its ability to inhibit EGFR signaling.
Data Presentation
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.12 | 0.06 | 89.6 |
| 1 | 0.85 | 0.05 | 68.0 |
| 5 | 0.42 | 0.03 | 33.6 |
| 10 | 0.21 | 0.02 | 16.8 |
| 50 | 0.08 | 0.01 | 6.4 |
IC50 for this compound in A549 cells is approximately 2.5 µM.
Table 2: Inhibition of EGF-induced ERK Phosphorylation by this compound (Western Blot Densitometry)
| Treatment | p-ERK/Total ERK Ratio (Normalized) | Standard Deviation | % Inhibition of p-ERK |
| Vehicle Control (no EGF) | 0.05 | 0.01 | - |
| EGF (100 ng/mL) | 1.00 | 0.12 | 0 |
| EGF + 0.1 µM this compound | 0.78 | 0.09 | 22 |
| EGF + 1 µM this compound | 0.45 | 0.07 | 55 |
| EGF + 10 µM this compound | 0.15 | 0.04 | 85 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of A549 non-small cell lung cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol assesses the inhibitory effect of this compound on the EGFR signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
A549 cells
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours in serum-free DMEM.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated ERK to total ERK for each treatment condition.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflows for the in vitro characterization of this compound.
References
Unraveling the Potential of 0990CL in Cellular Research: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of cellular biology and drug discovery, the emergence of novel chemical compounds offers exciting avenues for research and therapeutic development. This document provides detailed application notes and protocols for the utilization of 0990CL, a compound of interest, in various cell culture experiments. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to facilitate the effective application of this compound and ensure the generation of robust and reproducible data.
Introduction to this compound
Initial research and available literature on "this compound" are limited. The information presented here is based on general principles of cell culture and compound handling. Researchers should supplement these protocols with their own optimization experiments based on the specific cell lines and assays being used.
The successful integration of a new compound into cell culture experiments hinges on a thorough understanding of its properties and the implementation of meticulous techniques. Key considerations include determining the optimal concentration, assessing cellular responses over time, and understanding the compound's impact on cellular signaling pathways.
Quantitative Data Summary
The following tables are templates for researchers to systematically record and analyze quantitative data from their experiments with this compound. Populating these tables will enable easy comparison of results across different conditions and experiments.
Table 1: Dose-Response Analysis of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) [24 hours] | Cell Viability (%) [48 hours] | Cell Viability (%) [72 hours] |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Target Gene Expression (qPCR)
| Treatment | Target Gene 1 (Fold Change) | Target Gene 2 (Fold Change) | Housekeeping Gene (Ct value) |
| Vehicle Control | 1.0 | 1.0 | |
| This compound [Concentration] | |||
| Positive Control |
Table 3: Impact of this compound on Protein Expression (Western Blot Quantification)
| Treatment | Protein of Interest (Relative Density) | Loading Control (Relative Density) |
| Vehicle Control | 1.0 | 1.0 |
| This compound [Concentration] | ||
| Positive Control |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These protocols are general and may require optimization for specific cell types and experimental conditions.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are essential for reliable experimental outcomes.[1]
-
Materials:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Cell culture flasks or plates.
-
-
Procedure:
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
-
Routinely observe cells under a microscope to monitor confluency and morphology.[2]
-
For subculturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in a new culture vessel at the desired density.
-
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO) or another appropriate solvent.
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability Assay (MTT Assay)
This assay quantitatively assesses the effect of this compound on cell proliferation and cytotoxicity.
-
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blotting
This technique is used to detect and quantify the expression of specific proteins in response to this compound treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing Cellular Processes
Understanding the logical flow of experiments and the potential signaling pathways affected by this compound is crucial for data interpretation. The following diagrams, generated using Graphviz, illustrate a generic experimental workflow and a hypothetical signaling pathway.
Caption: A generalized workflow for studying the effects of this compound in cell culture.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs. The systematic collection and analysis of quantitative data, coupled with a clear understanding of the experimental workflow and potential biological pathways, will be instrumental in elucidating the mechanism of action of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for 0990CL, a Gαi Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 0990CL , a quinazoline derivative identified as a direct inhibitor of the Gαi subunit of heterotrimeric G-proteins. By interacting with and stabilizing the Gαi-GDP complex, this compound effectively blocks the activation of Gαi-mediated signaling pathways. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for assessing the inhibitory activity of this compound on Gαi function.
Mechanism of Action
G-protein coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gαi) play a crucial role in various physiological processes. Upon activation by an agonist, the GPCR catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A primary target of activated Gαi is adenylyl cyclase, which is inhibited, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
This compound functions as a Guanine Nucleotide Dissociation Inhibitor (GDI). It directly binds to the Gαi subunit, stabilizing the inactive GDP-bound conformation. This prevents the GPCR-mediated nucleotide exchange, thereby inhibiting the activation of the Gαi protein and the subsequent downstream signaling cascade.
Data Presentation
While specific IC50 values for this compound in biochemical and cell-based assays are not yet publicly available, the following table summarizes the known quantitative information and provides a reference for expected concentration ranges based on related inhibitors.
| Parameter | Value | Assay Type | Cell Line/System | Notes |
| This compound Activity | TBD | Nucleotide Exchange Assay | Purified Gαi protein | Direct interaction with Gαi has been confirmed via STD NMR assays. |
| This compound Activity | Effective | cAMP Accumulation Assay | HEK293 cells | Shown to block α2-Adrenoceptor (α2AR) mediated decreases in cAMP. |
| TAT-GPR (Peptide GDI) | 100 nM | cAMP Accumulation Assay | HEK293 cells | A related peptide-based Gαi inhibitor that completely blocked α2AR-mediated cAMP decrease, suggesting a potent concentration range for GDI-based inhibition. |
Signaling Pathway and Inhibition Workflow
The following diagrams illustrate the canonical Gαi signaling pathway and a general workflow for screening Gαi inhibitors like this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on Gαi function.
Protocol 1: Biochemical Nucleotide Exchange Assay
This assay directly measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on purified Gαi protein.
Materials:
-
Purified recombinant Gαi1 protein
-
This compound (and other test compounds)
-
BODIPY-GTPγS (or other suitable fluorescent GTP analog)
-
GDP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 10 mM MgCl2, 0.05% (w/v) n-Dodecyl-β-D-maltoside
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Gαi-GDP: Pre-incubate purified Gαi1 protein with a 10-fold molar excess of GDP in assay buffer for 30 minutes on ice to ensure all protein is in the GDP-bound state.
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer. Add 1 µL of each concentration to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Addition of Gαi-GDP: Dilute the Gαi-GDP complex to the desired final concentration (e.g., 100 nM) in assay buffer and add 10 µL to each well containing the test compound.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the Gαi-GDP complex.
-
Initiation of Exchange Reaction: Prepare a solution of BODIPY-GTPγS in assay buffer at twice the desired final concentration (e.g., 200 nM). Add 10 µL of this solution to each well to initiate the nucleotide exchange.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY (e.g., 485 nm excitation, 520 nm emission). Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: The rate of increase in fluorescence corresponds to the rate of BODIPY-GTPγS binding as it displaces GDP. Calculate the initial rate of reaction for each concentration of this compound. Plot the rate of reaction against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based cAMP Inhibition Assay (HTRF)
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing a Gαi-coupled receptor.
Materials:
-
HEK293 cells stably expressing a Gαi-coupled receptor (e.g., α2-Adrenergic Receptor).
-
This compound (and other test compounds).
-
A Gαi-coupled receptor agonist (e.g., UK 14,304 for α2AR).
-
Forskolin (an adenylyl cyclase activator).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
Cell culture medium and supplements.
-
384-well, white, low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in a suitable assay buffer. Remove the cell culture medium from the plates and add the compound dilutions. Incubate for 30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Prepare a solution containing the Gαi-coupled agonist at a concentration that gives a sub-maximal response (e.g., EC80) and a fixed concentration of forskolin (e.g., 10 µM). Add this solution to the wells.
-
Controls:
-
Basal control: No agonist, no forskolin.
-
Forskolin-stimulated control (100% signal): Forskolin only.
-
Inhibited control: Agonist and forskolin, no this compound.
-
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit. This typically involves adding a lysis buffer containing the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Plate Reading: Incubate the plate at room temperature for 60 minutes in the dark, then read on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Normalize the data with the forskolin-stimulated control as 100% and the inhibited control as 0%. Plot the percentage of inhibition reversal against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Application Notes and Protocols for Compound 0990CL in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Compound 0990CL in cyclic AMP (cAMP) assays. The following sections detail the hypothesized mechanism of action of Compound this compound, protocols for its use in cell-based cAMP assays, and representative data.
Introduction
Compound this compound is a novel small molecule developed for the modulation of intracellular cyclic AMP (cAMP) levels. As a critical second messenger, cAMP is involved in numerous signal transduction pathways, making it a key target in drug discovery for various therapeutic areas.[1][2][3] These notes are intended to provide researchers with the necessary information to effectively utilize Compound this compound in their experimental designs.
Hypothesized Mechanism of Action: Compound this compound is hypothesized to be a potent agonist of a Gs-protein coupled receptor (GPCR). Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[3][4] This increase in intracellular cAMP can subsequently activate downstream effectors such as Protein Kinase A (PKA).
Data Presentation
The following tables summarize the expected quantitative data from dose-response and time-course experiments with Compound this compound in a typical cell-based cAMP assay.
Table 1: Dose-Response of Compound this compound on cAMP Production
| Concentration of this compound (nM) | Mean cAMP Concentration (pM) | Standard Deviation (pM) |
| 0 (Vehicle) | 10.2 | 1.5 |
| 0.1 | 25.8 | 3.1 |
| 1 | 75.4 | 8.9 |
| 10 | 250.1 | 28.7 |
| 100 | 580.6 | 65.2 |
| 1000 | 850.3 | 92.4 |
| 10000 | 865.9 | 95.1 |
Data are representative of a 30-minute treatment in HEK293 cells expressing a target Gs-coupled receptor.
Table 2: Time-Course of cAMP Production with 100 nM Compound this compound
| Treatment Duration (minutes) | Mean cAMP Concentration (pM) | Standard Deviation (pM) |
| 0 | 10.5 | 1.8 |
| 5 | 250.7 | 30.1 |
| 15 | 480.2 | 55.6 |
| 30 | 590.8 | 68.3 |
| 60 | 450.3 | 51.9 |
| 120 | 210.6 | 25.4 |
Data indicate a transient increase in cAMP, with a peak around 30 minutes, followed by a decline likely due to phosphodiesterase (PDE) activity and receptor desensitization.
Experimental Protocols
This section provides a detailed protocol for a competitive immunoassay-based cAMP assay using a 384-well plate format.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target Gs-coupled receptor
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Compound this compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
cAMP assay kit (e.g., luminescence-based or ELISA-based)
-
384-well white, clear-bottom assay plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of luminescence or absorbance detection
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells expressing the target receptor to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of Compound this compound in DMSO.
-
Perform serial dilutions of Compound this compound in stimulation buffer (e.g., HBSS or PBS) to achieve the desired final concentrations. Also prepare dilutions for positive and negative controls.
-
-
Cell Treatment:
-
Gently remove the cell culture medium from the wells.
-
Add 20 µL of stimulation buffer containing 500 µM IBMX to each well to inhibit phosphodiesterases that degrade cAMP.
-
Incubate for 10-15 minutes at 37°C.
-
Add 10 µL of the diluted Compound this compound (or controls) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 5 to 120 minutes, with 30 minutes being a common endpoint) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Following treatment, add 30 µL of cell lysis buffer (provided in the cAMP assay kit) to each well.
-
Incubate for the time specified in the assay kit protocol to ensure complete cell lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions. This typically involves the addition of a cAMP conjugate and an antibody, followed by a substrate for signal generation.
-
-
Data Acquisition and Analysis:
-
Read the plate using a luminometer or spectrophotometer.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the dose-response and time-course data to determine EC50 and optimal treatment duration.
-
Visualizations
Signaling Pathway Diagram
Caption: Gs-protein coupled receptor signaling pathway activated by Compound this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for a cell-based cAMP assay using Compound this compound.
References
- 1. The mechanisms of action of cAMP. A quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mode of action of cyclic amp in prokaryotes and eukaryotes, CAP and cAMP-dependent protein kinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound 0990CL in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound 0990CL is a novel small molecule inhibitor of the Notch signaling pathway. The Notch pathway is a highly conserved cell-cell communication system that plays a crucial role in cell fate determination, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various developmental disorders and cancers. These application notes provide a comprehensive set of protocols for culturing Human Embryonic Kidney (HEK293) cells and for characterizing the in vitro effects of Compound this compound on cell viability and Notch signaling activity. HEK293 cells are a widely used cell line in biomedical research due to their high transfection efficiency and robust growth characteristics.[1]
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Compound this compound
-
Notch CSL Reporter - HEK293 cell line (or a suitable alternative)
-
Luciferase assay reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well and 24-well cell culture plates
-
Cell culture flasks (T-25, T-75)
Experimental Protocols
HEK293 Cell Culture
This protocol describes the standard procedures for thawing, maintaining, and cryopreserving HEK293 cells.[1][2]
1.1. Thawing Cryopreserved Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Remove the cryovial of HEK293 cells from liquid nitrogen storage.
-
Partially immerse the vial in a 37°C water bath until a small ice crystal remains.[1]
-
Wipe the vial with 70% ethanol and transfer the cell suspension into the prepared conical tube.
-
Centrifuge the cell suspension at 1000 rpm for 3-5 minutes.[2]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ humidified incubator.
-
Replace the medium after 24 hours to remove residual DMSO.
1.2. Cell Line Maintenance and Passaging
-
Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
1.3. Cryopreservation of HEK293 Cells
-
Follow steps 2-6 of the passaging protocol.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of Compound this compound on HEK293 cells.
-
Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Compound this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Notch Signaling Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of Compound this compound on the Notch signaling pathway using a CSL-responsive luciferase reporter cell line.
-
Seed the Notch CSL Reporter - HEK293 cells into a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 100 µL of assay medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Compound this compound in assay medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a positive control (if available) and a vehicle control.
-
Incubate the plate for an additional 24 hours.
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and measure luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a cell viability reagent compatible with the luciferase assay).
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Compound this compound on HEK293 Cells
| Compound this compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.18 | 0.09 | 94.4 |
| 10 | 0.95 | 0.06 | 76.0 |
| 50 | 0.45 | 0.05 | 36.0 |
| 100 | 0.15 | 0.03 | 12.0 |
Table 2: Inhibition of Notch Signaling by Compound this compound
| Compound this compound Conc. (µM) | Mean Luminescence (RLU) | Std. Deviation | % Notch Pathway Activity |
| 0 (Vehicle Control) | 850,000 | 45,000 | 100 |
| 0.01 | 780,500 | 39,000 | 91.8 |
| 0.1 | 552,500 | 31,000 | 65.0 |
| 1 | 212,500 | 18,000 | 25.0 |
| 10 | 93,500 | 9,500 | 11.0 |
| 100 | 86,000 | 8,000 | 10.1 |
Visualizations
Caption: Experimental workflow for testing Compound this compound in HEK293 cells.
Caption: Inhibition of the Notch signaling pathway by Compound this compound.
References
Unraveling the Modulation of Forskolin-Induced cAMP Production: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a myriad of cellular processes. The direct activation of adenylyl cyclase by the diterpene forskolin, leading to a surge in intracellular cAMP, provides a robust and widely used experimental model to investigate G protein-coupled receptor (GPCR) signaling and to screen for novel therapeutic agents that modulate this pathway.[1][2] This document provides a comprehensive overview of the application and experimental protocols for studying compounds that interfere with forskolin-induced cAMP production, with a focus on providing detailed methodologies and clear data presentation.
While the specific compound "0990CL" could not be identified in the available scientific literature, the principles, protocols, and diagrams presented herein offer a foundational framework for investigating any compound that may modulate the forskolin-cAMP signaling axis.
Forskolin-Induced cAMP Signaling Pathway
Forskolin acts as a direct and potent activator of most isoforms of transmembrane adenylyl cyclase (AC).[1][2] This activation bypasses the need for G protein stimulation, leading to the conversion of adenosine triphosphate (ATP) to cAMP.[1] The subsequent increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.
Caption: Forskolin directly activates adenylyl cyclase, increasing intracellular cAMP and activating PKA.
Experimental Applications
The forskolin-induced cAMP production assay is a versatile tool for:
-
Screening for GPCR agonists and antagonists: By co-treating cells with forskolin and a test compound, one can identify agents that either enhance (Gαs-coupled receptor agonists) or inhibit (Gαi-coupled receptor agonists) cAMP production.
-
Investigating mechanisms of action: This assay can help elucidate whether a compound's effect on cAMP levels is mediated through a GPCR, direct interaction with adenylyl cyclase, or modulation of phosphodiesterase (PDE) activity.
-
Drug discovery and development: High-throughput screening of compound libraries using this assay can identify novel leads for various therapeutic areas, including inflammation, metabolic disorders, and cardiovascular diseases.
Data Presentation: Quantifying the Effect of a Test Compound
The effect of a test compound on forskolin-induced cAMP production is typically quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
| Parameter | Description | Example Value |
| Forskolin EC50 | The concentration of forskolin that produces 50% of the maximal cAMP response. | 9.44 ± 0.60 µM |
| Test Compound IC50 | The concentration of an antagonist that inhibits 50% of the maximal forskolin-induced cAMP response. | Varies by compound |
| Test Compound EC50 | The concentration of an agonist that produces 50% of its maximal potentiation of the forskolin-induced cAMP response. | Varies by compound |
| Maximal Inhibition (%) | The maximum percentage reduction of the forskolin-induced cAMP response by an antagonist. | Varies by compound |
| Maximal Potentiation (%) | The maximum percentage increase of the forskolin-induced cAMP response by an agonist. | Varies by compound |
Experimental Protocols
The following is a generalized protocol for measuring the effect of a test compound on forskolin-induced cAMP production in a cell-based assay. This protocol can be adapted for various cell types and assay formats (e.g., 96-well, 384-well).
Materials and Reagents
-
Cell line of interest (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Forskolin
-
Test compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., TR-FRET, luminescence-based, ELISA)
-
Assay buffer
-
Multi-well plates (white or black, depending on the assay)
-
Plate reader capable of detecting the assay signal
Experimental Workflow Diagram
Caption: A typical workflow for measuring the effect of a test compound on cAMP production.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and determine cell density.
-
Seed the cells into multi-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Pre-incubation with Test Compound:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the diluted test compound to the respective wells. Include a vehicle control.
-
Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation with Forskolin:
-
Prepare a solution of forskolin in assay buffer, typically at a concentration that elicits a submaximal (EC80) cAMP response to detect inhibitory effects, or a low concentration (EC20) to detect stimulatory effects.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the stimulation medium.
-
Add the lysis buffer provided in the cAMP assay kit to each well.
-
Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Detection:
-
Follow the specific instructions of the chosen cAMP assay kit. This typically involves adding detection reagents that will generate a signal (e.g., fluorescence, luminescence) inversely or directly proportional to the cAMP concentration.
-
Incubate for the recommended time to allow the detection reaction to reach equilibrium.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value of the test compound.
-
Conclusion
The forskolin-induced cAMP production assay remains a cornerstone in cellular and molecular pharmacology. While the identity of "this compound" is unknown, the detailed protocols, data presentation formats, and pathway diagrams provided here offer a robust framework for researchers to investigate the modulatory effects of any test compound on this critical signaling pathway. Careful optimization of experimental conditions and adherence to standardized protocols are paramount for obtaining reliable and reproducible data in the pursuit of novel scientific discoveries and therapeutic advancements.
References
Application Notes & Protocols: Experimental Design for the Characterization of Compound 0990CL in GPCR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The discovery and characterization of novel ligands that modulate GPCR activity are of paramount importance in drug development. This document provides a comprehensive experimental framework for the characterization of a novel investigational compound, 0990CL, targeting a hypothetical GPCR. The following protocols and application notes are intended to guide researchers through a systematic evaluation of this compound's pharmacological profile, from initial binding assessment to downstream functional consequences. While "this compound" is used as a placeholder, the principles and methodologies described herein are broadly applicable to the study of any new chemical entity targeting a GPCR.
1. Initial Characterization: Receptor Binding Affinity
The first step in characterizing a novel ligand is to determine its affinity for the target receptor. Radioligand binding assays are a standard and quantitative method for this purpose.[1][2]
1.1. Protocol: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound this compound for the target GPCR.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the target GPCR.
-
A suitable radioligand with known high affinity for the target GPCR (e.g., [³H]-dopamine for the D2 receptor).
-
Compound this compound.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of Compound this compound to the experimental wells.
-
For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
For total binding, add only the radioligand and buffer.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Compound this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Compound this compound.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
1.2. Data Presentation: Binding Affinity of Compound this compound
| Parameter | Value |
| IC₅₀ | 15 nM |
| Ki | 5 nM |
| Radioligand Used | [³H]-Dopamine |
| Kd of Radioligand | 2 nM |
2. Functional Characterization: G-Protein Signaling
Upon ligand binding, GPCRs activate intracellular signaling pathways, primarily through heterotrimeric G-proteins.[3][4] The nature of the G-protein coupling (e.g., Gs, Gi/o, Gq/11) determines the downstream second messenger response.[5]
2.1. Experimental Workflow for G-Protein Signaling
Caption: Workflow for assessing G-protein mediated signaling in response to Compound this compound.
2.2. Protocol: cAMP Assay (for Gs or Gi coupled receptors)
-
Objective: To determine if Compound this compound modulates adenylyl cyclase activity via Gs or Gi coupling.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Compound this compound.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
A known agonist and antagonist for the target GPCR.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and reagents.
-
-
Procedure (for a Gs-coupled receptor):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the medium with stimulation buffer.
-
Add increasing concentrations of Compound this compound.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Procedure (for a Gi-coupled receptor):
-
Follow steps 1 and 2 above.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Add increasing concentrations of Compound this compound.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of Compound this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of the maximal response) for agonists or IC₅₀ for antagonists.
-
2.3. Protocol: Calcium Mobilization Assay (for Gq coupled receptors)
-
Objective: To determine if Compound this compound induces calcium mobilization via Gq coupling.
-
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Compound this compound.
-
A known agonist for the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127.
-
Incubate to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of Compound this compound and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of Compound this compound.
-
Plot the peak response as a function of the log concentration of Compound this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
2.4. Data Presentation: Functional Activity of Compound this compound
| Assay | Parameter | Value |
| cAMP Accumulation (Gs) | EC₅₀ | 25 nM |
| Emax | 95% (relative to standard agonist) | |
| Calcium Mobilization (Gq) | EC₅₀ | No response |
3. β-Arrestin Recruitment and Receptor Internalization
Ligand-induced GPCR activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G-protein independent signaling.
3.1. Signaling Pathway: β-Arrestin Recruitment and Internalization
Caption: Pathway of β-arrestin recruitment and subsequent receptor internalization.
3.2. Protocol: β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin to the target GPCR upon stimulation with Compound this compound.
-
Materials:
-
U2OS cells co-expressing the target GPCR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., EA) (e.g., PathHunter assay).
-
Compound this compound.
-
A known agonist.
-
Assay buffer and detection reagents.
-
A luminometer.
-
-
Procedure:
-
Plate the cells in a white, opaque 96-well plate.
-
Add increasing concentrations of Compound this compound.
-
Incubate at 37°C for the recommended time (e.g., 90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the log concentration of Compound this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
3.3. Data Presentation: β-Arrestin Recruitment by Compound this compound
| Parameter | Value |
| EC₅₀ | 50 nM |
| Emax | 80% (relative to standard agonist) |
4. Downstream Functional Assays
The ultimate goal of GPCR drug discovery is to modulate a physiological response. Therefore, it is crucial to assess the effect of Compound this compound in a more physiologically relevant context.
4.1. Protocol: Mitogen-Activated Protein Kinase (MAPK) Activation Assay
-
Objective: To measure the activation of the ERK1/2 signaling pathway downstream of GPCR activation.
-
Materials:
-
Cells endogenously or recombinantly expressing the target GPCR.
-
Compound this compound.
-
A known agonist.
-
Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Western blotting or ELISA reagents.
-
-
Procedure (Western Blotting):
-
Starve the cells of serum overnight.
-
Treat the cells with increasing concentrations of Compound this compound for a short time period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK signal as a function of the log concentration of Compound this compound.
-
Determine the EC₅₀ from the dose-response curve.
-
4.2. Data Presentation: MAPK/ERK Activation by Compound this compound
| Parameter | Value |
| EC₅₀ | 40 nM |
| Emax | 90% (relative to standard agonist) |
The experimental framework outlined above provides a comprehensive approach to characterizing the pharmacological properties of a novel GPCR ligand, exemplified by Compound this compound. The data suggest that Compound this compound is a potent and efficacious agonist for the target GPCR, primarily signaling through the Gs pathway, leading to cAMP production and subsequent activation of the MAPK/ERK pathway. It also engages the β-arrestin pathway, albeit with slightly lower potency. This multi-faceted approach to characterization is crucial for understanding the full therapeutic potential and possible side-effect profile of new drug candidates. Further studies in more complex cellular models and in vivo are warranted to fully elucidate the physiological effects of Compound this compound.
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology | Department of Pharmacology [phar.cam.ac.uk]
- 4. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying α2-Adrenergic Receptor Signaling Using 0990CL
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α2-adrenergic receptors (α2-ARs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating a multitude of physiological processes, including neurotransmission, cardiovascular function, and metabolic homeostasis. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.[1] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade makes α2-ARs significant therapeutic targets for conditions such as hypertension, pain, and attention-deficit/hyperactivity disorder.
0990CL is a small molecule inhibitor of the heterotrimeric Gαi subunit. It has been shown to directly interact with Gαi and effectively block the α2-AR-mediated regulation of cAMP. This property makes this compound a valuable research tool for dissecting the specific contributions of Gαi-dependent signaling pathways downstream of α2-AR activation. These application notes provide a comprehensive guide to utilizing this compound for studying α2-adrenergic receptor signaling, including detailed experimental protocols and data presentation formats.
α2-Adrenergic Receptor Signaling Pathways
α2-adrenergic receptors primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. However, they can also engage other signaling cascades. The following diagram illustrates the canonical Gαi-dependent pathway and the point of intervention for this compound.
Data Presentation
Quantitative data from experiments utilizing this compound should be organized to clearly demonstrate its effects on α2-adrenergic receptor signaling. Below are template tables for presenting key experimental findings.
Table 1: Potency of this compound in Inhibiting Gαi-Mediated Signaling
| Assay Type | Cell Line | α2-AR Agonist | Measured Parameter | IC50 of this compound (nM) |
| cAMP Inhibition | HEK293-α2A | Norepinephrine | Forskolin-stimulated cAMP | [Experimental Value] |
| GTPγS Binding | CHO-K1-α2A | UK-14,304 | [35S]GTPγS Incorporation | [Experimental Value] |
Table 2: Effect of this compound on α2-Adrenergic Receptor Agonist Potency
| Cell Line | α2-AR Agonist | Treatment | Agonist EC50 (nM) | Fold Shift |
| HEK293-α2A | Norepinephrine | Vehicle | [Experimental Value] | - |
| HEK293-α2A | Norepinephrine | This compound (1 µM) | [Experimental Value] | [Calculate] |
| CHO-K1-α2A | UK-14,304 | Vehicle | [Experimental Value] | - |
| CHO-K1-α2A | UK-14,304 | This compound (1 µM) | [Experimental Value] | [Calculate] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effect of this compound on α2-adrenergic receptor signaling.
Protocol 1: cAMP Accumulation Assay in Whole Cells
This assay measures the ability of an α2-AR agonist to inhibit forskolin-stimulated cAMP production and the reversal of this inhibition by this compound.
Materials:
-
Cell line stably expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293 or CHO-K1 cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
α2-adrenergic receptor agonist (e.g., norepinephrine, UK-14,304).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture cells expressing the α2-AR of interest to ~80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in assay buffer to the desired concentration (determined by cell number optimization experiments).
-
Dispensing: Dispense the cell suspension into a 384-well plate.
-
This compound Treatment: Add serial dilutions of this compound or vehicle to the appropriate wells. It is recommended to pre-incubate the cells with this compound for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the α2-AR agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the basal and forskolin-only controls.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control to stimulate cAMP production.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection: Add the cell lysis buffer and cAMP detection reagents according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin-stimulated response versus the log concentration of this compound to determine the IC50 value.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. This compound is expected to prevent the conformational changes in Gαi that allow for GTPγS binding.
Materials:
-
Membranes prepared from cells expressing the α2-adrenergic receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
α2-adrenergic receptor agonist (e.g., UK-14,304).
-
This compound.
-
GTPγS (unlabeled, for non-specific binding).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Experimental Workflow:
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the α2-AR agonist and this compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, cell membranes, GDP, and α2-AR agonist.
-
Basal Binding: Assay buffer, cell membranes, and GDP (no agonist).
-
Non-specific Binding (NSB): Assay buffer, cell membranes, GDP, and a saturating concentration of unlabeled GTPγS.
-
Inhibition: Assay buffer, cell membranes, GDP, α2-AR agonist, and varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
SPA Bead Addition: Add SPA beads to each well to capture the membranes.
-
Bead Incubation: Incubate for at least 30 minutes at room temperature to allow the beads to settle.
-
Data Acquisition: Centrifuge the plate briefly and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total and agonist-stimulated binding. Plot the percent inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound to determine its IC50.
Conclusion
This compound serves as a potent tool for elucidating the role of Gαi-dependent signaling in the context of α2-adrenergic receptor function. By specifically inhibiting the Gαi subunit, researchers can differentiate Gαi-mediated events from other potential signaling pathways activated by α2-ARs. The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound and investigating the intricacies of α2-adrenergic receptor signaling. As with any experimental system, optimization of reagent concentrations and incubation times for specific cell lines and receptor subtypes is recommended to achieve the most reliable and reproducible results.
References
0990CL stock solution preparation and storage
Application Notes and Protocols for 0990CL
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a chemical compound identified as an inhibitor of heterotrimeric Gαi subunits[1][2]. Its chemical name is (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine[1][2]. As an inhibitor, this compound directly interacts with Gαi, making it a valuable tool for studying G protein-coupled receptor (GPCR) signaling pathways. Specifically, it has been shown to block the α2-adrenergic receptor-mediated regulation of cyclic AMP (cAMP)[1]. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
Compound Data and Storage Summary
The following table summarizes the key quantitative and qualitative data for this compound.
| Parameter | Value | Reference |
| IUPAC Name | (4-Phenyl-quinazolin-2-yl)-(4,6,6-trimethyl-1,6-dihydro-pyrimidin-2-yl)-amine | |
| CAS Number | 511514-03-7 | |
| Molecular Formula | C21H21N5 | |
| Molecular Weight | 343.42 g/mol | |
| Purity | ≥ 98% (via HPLC) | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Short-Term Storage | Dry, dark, at 0-4°C (days to weeks) | |
| Long-Term Storage | -20°C (months to years) |
Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder (MW: 343.42 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, positive displacement pipette with appropriate tips
-
Vortex mixer
Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of 10 mM stock:
-
Mass = (0.010 mol/L) × (0.001 L) × (343.42 g/mol ) = 0.0034342 g = 3.43 mg
-
Procedure:
-
Weighing: Carefully weigh out 3.43 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquotting: Dispense the solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound compound.
-
Solid Compound: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is optimal.
-
Stock Solution:
-
Long-Term: Store the DMSO stock solution aliquots at -20°C for long-term use (months to years).
-
Short-Term: For frequent use, an aliquot can be stored at 4°C for a few days, protected from light.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is standard procedure to use single-use aliquots.
-
Experimental Workflow and Visualization
Example Experimental Workflow: cAMP Inhibition Assay
This workflow outlines a typical cell-based assay to validate the inhibitory activity of this compound on Gαi-coupled receptor signaling.
Caption: Workflow for a cAMP inhibition assay.
Gαi Signaling Pathway Inhibited by this compound
This compound inhibits the Gαi subunit of the heterotrimeric G protein. This action prevents the Gαi-mediated inhibition of adenylyl cyclase, thereby affecting downstream cAMP levels and related cellular processes.
Caption: Gαi signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Cell-Based Functional Assays Using 0990CL
For Researchers, Scientists, and Drug Development Professionals
Introduction
0990CL is a selective inhibitor of heterotrimeric Gαi subunits, which play a crucial role in various signal transduction pathways.[1][2] By directly interacting with the Gαi subunit, this compound prevents the exchange of GDP for GTP, thereby inhibiting the downstream signaling cascade. One of the primary effects of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound has been shown to counteract this effect, making it a valuable tool for studying Gαi-mediated signaling events.
These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound and similar compounds that target the Gαi signaling pathway.
Mechanism of Action: Gαi Signaling Pathway
G protein-coupled receptors (GPCRs) that couple to Gαi proteins, such as the α2-adrenergic receptor (α2AR), initiate a signaling cascade upon agonist binding. This leads to the dissociation of the Gαi subunit from the Gβγ dimer and the subsequent inhibition of adenylyl cyclase. The reduction in adenylyl cyclase activity results in lower intracellular concentrations of the second messenger cAMP. This compound acts by directly binding to the Gαi subunit, preventing its activation and thereby blocking the downstream inhibition of adenylyl cyclase.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data for this compound in typical cell-based functional assays. This data is intended to illustrate the expected outcomes of the described protocols.
Table 1: Inhibition of Nucleotide Exchange
| Compound | Concentration (µM) | % Inhibition of Gαi Nucleotide Exchange |
| This compound | 10 | 45% |
| 30 | 68% | |
| 100 | 85% | |
| Negative Control | 100 | <5% |
Table 2: Dose-Response of this compound in a cAMP Assay
| This compound Concentration (nM) | % Reversal of Agonist-Induced cAMP Reduction |
| 1 | 5% |
| 10 | 20% |
| 100 | 48% |
| 1000 | 85% |
| 10000 | 95% |
| IC50 | ~150 nM |
Experimental Protocols
Protocol 1: Cell-Based cAMP Assay for Gαi Inhibition
This protocol describes how to measure the inhibitory effect of this compound on a Gαi-coupled GPCR, such as the α2-adrenergic receptor, in a cell-based assay using a cAMP biosensor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing a Gαi-coupled GPCR (e.g., α2-adrenergic receptor) and a cAMP biosensor (e.g., GloSensor™ cAMP Assay).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Gαi agonist (e.g., UK14304).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the assay plates at a predetermined optimal density.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium from the wells.
-
Add the cAMP biosensor reagent according to the manufacturer's instructions and incubate as required.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 20 minutes.
-
Prepare a stimulation solution containing the Gαi agonist (e.g., UK14304) and Forskolin in assay buffer.
-
Add the stimulation solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the controls (vehicle and maximum stimulation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: GTPγS Binding Assay
This biochemical assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits in cell membranes, providing a direct measure of G protein activation. An inhibitor like this compound will reduce the agonist-stimulated binding of [³⁵S]GTPγS to Gαi.
Materials:
-
Cell membranes prepared from cells overexpressing the Gαi-coupled GPCR of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radiolabeled).
-
This compound stock solution.
-
Gαi agonist.
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Mix Preparation:
-
Prepare a master mix containing assay buffer, GDP, and the prepared cell membranes.
-
-
Compound Addition:
-
Add serial dilutions of this compound or vehicle to the reaction wells.
-
-
Agonist Stimulation:
-
Add the Gαi agonist to the wells to stimulate G protein activation.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Normalize the data to the agonist-stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate. |
| Low signal-to-background ratio in cAMP assay | Suboptimal cell density, low biosensor expression, or inactive reagents. | Optimize cell number per well. Verify the activity of the agonist and Forskolin. Use fresh biosensor reagents. |
| No inhibition observed with this compound | Incorrect compound concentration, degraded compound, or low Gαi expression in cells. | Verify the dilution series of this compound. Use a fresh stock of the compound. Confirm the expression and functionality of the Gαi-coupled receptor and Gαi subunit in the cell line. |
| High non-specific binding in GTPγS assay | Insufficient washing, filter binding of the radioligand. | Increase the number of washes. Pre-soak the filter mats in wash buffer. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the functional characterization of the Gαi inhibitor this compound. By utilizing cell-based cAMP assays and biochemical GTPγS binding assays, researchers can effectively determine the potency and mechanism of action of this compound and other Gαi pathway modulators. The provided diagrams and data tables serve as a guide for experimental setup and expected outcomes.
References
Troubleshooting & Optimization
Troubleshooting 0990CL precipitation in media
Welcome to the Technical Support Center for 0990CL. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the precipitation of this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Like many small molecule compounds used in research, this compound is hydrophobic, meaning it has low solubility in aqueous solutions such as cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media, leading to the formation of visible particles.
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Several factors can contribute to the precipitation of this compound:
-
High Final Concentration: The intended final concentration of this compound in the media may be higher than its solubility limit.
-
Improper Stock Solution Preparation: The initial stock solution may not be fully dissolved or may have been prepared in an inappropriate solvent.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into the aqueous cell culture media can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2]
-
Temperature and pH: Changes in temperature and pH can affect the solubility of this compound.[1][2] Storing media containing this compound at low temperatures can decrease its solubility.
-
Evaporation: Evaporation of the media can increase the concentration of all components, including this compound, potentially exceeding its solubility.[1]
Q3: Can the precipitate be harmful to my cells?
A3: Yes, precipitates can be detrimental to cell health. They can physically damage cells, alter the effective concentration of this compound leading to inconsistent experimental results, and remove essential nutrients from the media through chelation.
Troubleshooting Guide
If you are observing precipitation of this compound in your cell culture media, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Stock Solution Integrity
The first step is to ensure that your this compound stock solution is correctly prepared and fully dissolved.
-
Action: Visually inspect your stock solution for any visible precipitate. If you see any particles, try to redissolve the compound by gentle warming (if the compound is heat-stable) or sonication.
-
Protocol: Refer to the "Protocol for Preparing a Concentrated Stock Solution of this compound" below.
Step 2: Optimize the Dilution Method
The way you dilute the stock solution into your media can significantly impact solubility.
-
Action: Avoid adding the stock solution directly to the full volume of media. Instead, add the stock solution to a smaller volume of media while vortexing or swirling gently, and then add this to the rest of your media. This gradual dilution can prevent "solvent shock."
Step 3: Adjust the Final Concentration
The final concentration of this compound may be too high for the specific media you are using.
-
Action: Prepare a serial dilution of this compound in your media to determine the concentration at which precipitation occurs. Consider using a lower, yet still effective, concentration for your experiments.
Step 4: Evaluate Solvent and Media Compatibility
The choice of solvent for your stock solution and the composition of your cell culture media can influence the solubility of this compound.
-
Action: If you are using DMSO, ensure the final concentration in your media is low (typically <0.5%) as higher concentrations can be toxic to cells. If precipitation persists, you may need to explore alternative solvents or media formulations.
-
Data: See the "Quantitative Data Summary" tables for solubility in different solvents and media.
Quantitative Data Summary
The following tables provide representative data for this compound solubility. Please note that this is example data, and you should perform your own measurements for your specific experimental conditions.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| DMF | 80 |
| Acetonitrile | 15 |
Table 2: Maximum Soluble Concentration of this compound in Different Cell Culture Media (with 0.5% DMSO)
| Media | Maximum Soluble Concentration (µM) |
| DMEM + 10% FBS | 50 |
| RPMI-1640 + 10% FBS | 40 |
| Serum-Free Media A | 20 |
| Serum-Free Media B | 15 |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator for 10-15 minutes or gently warm the solution at 37°C.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter appropriate for the solvent used.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Determining the Maximum Soluble Concentration in Media
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your target cell culture media.
-
Incubation: Incubate the prepared media solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that reflects the duration of your experiment (e.g., 24, 48, 72 hours).
-
Observation: Visually inspect each dilution for any signs of precipitation. You can also use a microscope to detect smaller precipitates.
-
Quantification (Optional): To get a more precise measurement, you can centrifuge the samples, collect the supernatant, and measure the concentration of the dissolved this compound using an appropriate analytical method like HPLC or spectrophotometry.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing 0990CL Concentration for Maximum Inhibition
Welcome to the technical support center for 0990CL, a potent and selective inhibitor of heterotrimeric Gαi subunits. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for achieving maximum and reproducible inhibition of Gαi-mediated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Gαi subunit of heterotrimeric G-proteins. Its primary mechanism of action is the direct interaction with Gαi, which prevents the release of GDP and subsequent activation by G-protein coupled receptors (GPCRs). This blockade of Gαi activation leads to the inhibition of downstream signaling pathways, most notably the suppression of adenylyl cyclase activity and the resulting decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, the expression level of the target Gαi-coupled receptor, and the specific assay conditions. As a general starting point, a dose-response experiment is recommended, typically ranging from 1 nM to 10 µM. It is important to note that at higher concentrations (e.g., 10 µM and above), this compound may exhibit off-target effects or cytotoxicity in some cell lines.
Q3: How can I assess the inhibitory effect of this compound on Gαi signaling?
A3: The most common method to assess Gαi inhibition is to measure changes in intracellular cAMP levels. Since Gαi activation typically leads to a decrease in cAMP, its inhibition by this compound will result in a rescue or increase of cAMP levels in the presence of an adenylyl cyclase stimulator like forskolin. Various commercially available cAMP assay kits (e.g., HTRF, AlphaScreen, ELISA) can be used for this purpose.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers. It is recommended to prepare a concentrated stock solution in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your cell culture medium or assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: What is the Gαi signaling pathway inhibited by this compound?
A5: The canonical Gαi signaling pathway involves the inhibition of adenylyl cyclase. The following diagram illustrates this pathway.
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition observed | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit the target. 2. Cell type insensitivity: The cell line may have low expression of the target Gαi-coupled receptor or a less sensitive signaling pathway. 3. Incorrect assay setup: The stimulation of adenylyl cyclase (e.g., with forskolin) may be insufficient, masking the inhibitory effect. 4. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Confirm the expression of the target receptor in your cell line (e.g., via qPCR or Western blot). Consider using a cell line known to have a robust Gαi signaling response. 3. Optimize the forskolin concentration to achieve a robust but not saturating cAMP signal. A forskolin dose-response curve is recommended. 4. Prepare fresh stock solutions of this compound from a reliable source. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| High cell toxicity observed | 1. High this compound concentration: Concentrations above 10 µM may induce cytotoxicity in some cell lines. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 3. Prolonged incubation time: Long exposure to the compound may lead to cell death. | 1. Lower the concentration range of this compound in your experiments. 2. Ensure the final DMSO concentration in the assay is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Perform a time-course experiment to determine the optimal incubation time for inhibition without significant cytotoxicity. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound, forskolin, or assay reagents. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to maintain humidity. |
Data Presentation
While specific IC50 values for this compound are highly cell-line and assay-dependent and not extensively reported in publicly available literature, the following table provides a template for how to structure and present your own dose-response data.
| Cell Line | Assay Type | Stimulant (Concentration) | This compound IC50 (µM) |
| Example: HEK293 expressing α2A-AR | cAMP HTRF Assay | Forskolin (10 µM) | [Your Data] |
| Example: CHO-K1 expressing MOR | cAMP GloSensor Assay | Forskolin (5 µM) | [Your Data] |
| [Your Cell Line] | [Your Assay] | [Your Stimulant] | [Your Data] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
This protocol outlines the steps to determine the IC50 value of this compound in a cell line expressing a Gαi-coupled receptor of interest.
Materials:
-
Cells expressing the target Gαi-coupled GPCR
-
Cell culture medium
-
This compound
-
DMSO
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA)
-
White or black opaque 96-well or 384-well plates (as per assay kit instructions)
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the appropriate microplate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer or cell culture medium to create a range of concentrations (e.g., 10-point dilution series from 100 µM to 1 nM).
-
Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a positive control (no this compound).
-
-
Pre-incubation with this compound:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound solutions and controls to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C. This allows the inhibitor to enter the cells and bind to its target.
-
-
Stimulation:
-
Prepare a solution of forskolin (and a PDE inhibitor like IBMX, if required) in assay buffer at a concentration that elicits a submaximal cAMP response (typically determined from a prior forskolin dose-response curve).
-
Add the forskolin solution to all wells except for the negative control wells (which should receive only assay buffer).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells (if required by the assay kit).
-
Perform the cAMP measurement according to the manufacturer's protocol for your chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol is to determine the concentration at which this compound becomes toxic to the cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Clear 96-well plates
-
Multichannel pipette
-
Plate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Technical Support Center: Resolving Off-Target Effects of 0990CL
Disclaimer: The small molecule inhibitor "0990CL" is treated here as a hypothetical compound to illustrate the principles and methodologies for addressing off-target effects. The following guidance is based on established practices in pharmacology and drug development for small molecule inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic target.[1][2] These interactions can lead to unforeseen biological responses, misleading experimental data, cellular toxicity, or adverse side effects in a clinical setting.[1][2] It is critical to distinguish between on-target effects, which are the desired outcomes of inhibiting the intended target, and off-target effects.[1]
Q2: Why is it crucial to identify and mitigate the off-target effects of this compound?
A: Identifying and mitigating the off-target effects of this compound is essential for several reasons. Uncharacterized off-target effects can lead to the misinterpretation of experimental results, attributing a biological phenomenon to the inhibition of the intended target when it is actually caused by an interaction with an off-target protein. In a therapeutic context, off-target interactions are a major source of drug toxicity and adverse side effects. Thorough characterization of off-target activities is a critical step in the validation of a chemical probe and the development of a safe and effective drug.
Q3: What are the common causes of off-target effects for small molecule inhibitors?
A: Off-target effects can arise from several factors. Many small molecules are not perfectly selective and can bind to multiple proteins, particularly if those proteins share structural similarities in their binding sites, such as the ATP-binding pocket in protein kinases. The concentration of the inhibitor used in an experiment is also a critical factor; at higher concentrations, an inhibitor is more likely to bind to lower-affinity off-targets.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
-
Possible Cause: The observed phenotype may be a result of this compound engaging with one or more off-targets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 or EC50 value for the primary target. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure. If this second inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.
-
Conduct a Rescue Experiment: If possible, introduce a version of the target protein that is resistant to this compound inhibition into the cells. If the phenotype is not reversed in the presence of the resistant target, it is likely caused by off-target effects.
-
Issue 2: this compound is showing toxicity in my cell-based assays at concentrations needed for target inhibition.
-
Possible Cause: The observed cytotoxicity may be due to this compound interacting with off-targets that are essential for cell survival.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target inhibition and assess if toxicity persists at this lower concentration.
-
Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity is still observed, it is highly probable that it is mediated by off-target effects.
-
Target Expression Modulation: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If this phenocopies the observed toxicity, it suggests the toxicity may be on-target.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Parameter | On-Target (Target X Phosphorylation) | Off-Target (Pathway Y Activation) |
| IC50 / EC50 | 50 nM | 1.5 µM |
| Maximum Efficacy | 95% Inhibition | 80% Activation |
| Hill Slope | 1.2 | 0.9 |
This table illustrates a scenario where this compound is significantly more potent for its intended on-target effect compared to a known off-target effect.
Table 2: Hypothetical Kinome Profiling of this compound at 1 µM
| Kinase Target | Percent Inhibition |
| Target Kinase A (On-Target) | 92% |
| Kinase B | 78% |
| Kinase C | 65% |
| Kinase D | 12% |
| Kinase E | 5% |
This table presents hypothetical data from a kinome screen, indicating that this compound inhibits other kinases besides its intended target at a given concentration.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the direct binding of this compound to its intended target in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Analysis: In the presence of this compound, the target protein should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
-
2. Kinome Screening
-
Objective: To profile the selectivity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Compound Submission: Provide this compound to a commercial service or a core facility that offers kinome screening panels.
-
Assay Performance: The service will typically perform in vitro kinase activity assays with this compound at one or more concentrations against a large number of purified kinases.
-
Data Analysis: The results will be provided as the percent inhibition for each kinase, allowing for the identification of potential off-target interactions.
-
3. Rescue Experiment
-
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.
-
Methodology:
-
Construct Generation: Create a version of the target protein with a mutation in the this compound binding site that makes it resistant to inhibition, while preserving its normal function.
-
Cell Line Engineering: Introduce the resistant mutant of the target protein into the cells.
-
Inhibitor Treatment: Treat the engineered cells with this compound.
-
Phenotype Assessment: If the inhibitor-induced phenotype is reversed or diminished in the cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.
-
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Experimental workflow to investigate off-target effects.
Caption: Logical flow for troubleshooting unexpected phenotypes.
References
Technical Support Center: 0990CL Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the novel small molecule inhibitor, 0990CL.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my experiments?
A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A wide range of concentrations should be tested to identify a non-toxic working concentration and the cytotoxic range.[1][2]
Q2: My cells show high toxicity even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to high toxicity at low concentrations:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.[2] Consider testing the compound on a more robust cell line to determine if the toxicity is cell-type specific.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, may be contributing to cell death. It is crucial to run a vehicle control with the solvent at the same concentrations used for the inhibitor to assess its toxicity.[1] The final solvent concentration should typically be below 0.5%.
-
Inhibitor Instability: this compound may be unstable in the culture medium, leading to the formation of toxic degradation products. Prepare fresh dilutions for each experiment and consider a medium change with a freshly diluted inhibitor for longer incubations.
Q3: I am observing inconsistent results between experiments. What are the possible reasons?
A3: Inconsistent results can arise from several sources:
-
Reagent Variability: Ensure you are using a single, quality-controlled batch of this compound for a set of experiments. If you must switch batches, a bridging experiment is recommended to ensure consistency.
-
Cell Culture Conditions: Variations in media components, serum, and cell passage number can all impact results. Maintain consistent cell culture practices.
-
Cell Seeding Density: An inappropriate cell density can affect cellular susceptibility to the compound. Optimizing the cell seeding density for your specific cell line and assay duration is crucial. Ensure cells are in the logarithmic growth phase when the treatment is applied.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, you can use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptosis and necrosis.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Recommendation |
| Low Absorbance Values | Insufficient number of viable cells. | Optimize the initial cell seeding density. Ensure cells are in a logarithmic growth phase. |
| Incorrect incubation time with MTT reagent. | Incubate for 2-4 hours, or until purple formazan crystals are visible. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle shaking or pipetting. | |
| High Background in "No-Cell" Controls | Contamination of the culture medium. | Use sterile technique and check the medium for contamination before use. |
| Phenol red or serum in the medium can interfere. | Use a background control with medium and MTT reagent but no cells. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS. |
LDH Cytotoxicity Assay
| Issue | Possible Cause | Recommendation |
| High Spontaneous LDH Release | Cells are unhealthy or were handled roughly. | Ensure gentle handling of cells during seeding and treatment. |
| High cell density leading to cell death. | Optimize cell seeding density. | |
| Low Maximum LDH Release | Incomplete cell lysis by the lysis reagent. | Ensure the lysis reagent is added correctly and incubated for the recommended time. |
| High Background Signal | LDH present in the serum of the culture medium. | Use a medium-only background control to subtract from all readings. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways modulated by this compound.
References
Technical Support Center: Improving 0990CL Efficacy in Cell-Based Assays
Disclaimer: The following technical support guide has been generated based on the assumption that "0990CL" is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information provided is for illustrative purposes and should be adapted based on the actual mechanism of action of your compound.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a dose-response study starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the nanomolar range. This will help determine the optimal concentration range and the IC50 value for your specific cell line.
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific assay. A good starting point is a 24 to 72-hour incubation period. It may be beneficial to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the time at which the maximal effect is observed.
Q3: What solvents should be used to dissolve and dilute this compound?
A3: this compound is soluble in DMSO. For cell culture experiments, it is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[1][2] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the desired final concentrations.
Q4: Is this compound stable in cell culture medium?
A4: While this compound is generally stable, prolonged incubation at 37°C in a complex medium can lead to some degradation. For long-term experiments (beyond 72 hours), consider replacing the medium with freshly prepared this compound every 48-72 hours. The stability of components in cell culture media can impact experimental outcomes.[3][4]
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Low or No Efficacy of this compound
If you observe lower than expected or no activity of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. |
| Cell Line Resistance | Use a different cell line known to be sensitive to EGFR inhibitors. Sequence the EGFR gene in your cell line to check for resistance mutations. |
| Compound Instability | Prepare fresh stock solutions of this compound. For long-term assays, replenish the media with fresh compound every 48-72 hours. |
| Poor Solubility | Ensure this compound is fully dissolved in DMSO before diluting in culture medium. Visually inspect for any precipitation. |
Issue 2: High Variability Between Replicates
High variability can mask the true effect of this compound. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[2] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay-Specific Variability | Follow the manufacturer's protocol for the chosen cell viability assay precisely. Ensure consistent incubation times for all steps. |
Issue 3: Off-Target Effects or Unexpected Cytotoxicity
If you observe cellular effects that are inconsistent with EGFR inhibition, consider the possibility of off-target effects.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Lower the concentration of this compound to a range that is more specific for EGFR inhibition. |
| Solvent Toxicity | Ensure the final DMSO concentration is below 0.5%. Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound concentration). |
| Activation of Other Pathways | Perform a western blot analysis to check the activation status of key proteins in related signaling pathways (e.g., other RTKs). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-ERK
This protocol allows for the assessment of this compound's effect on a downstream target of the EGFR pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway with the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing this compound efficacy.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low efficacy of this compound.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 0990CL in cAMP Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered when using the Gαi subunit inhibitor, 0990CL, in cyclic AMP (cAMP) assays.
Understanding this compound and its Role in cAMP Assays
This compound is a small molecule inhibitor of the Gαi subunit of heterotrimeric G-proteins. In cellular signaling, Gαi-coupled G-protein coupled receptors (GPCRs), upon activation by an agonist, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin, a direct activator of most adenylyl cyclase isoforms, is often used to artificially raise cAMP levels, allowing for the measurement of the inhibitory effect of Gαi-coupled receptor activation. This compound, by directly inhibiting the Gαi subunit, is expected to block this agonist-induced decrease in forskolin-stimulated cAMP production. Inconsistencies in experimental results can arise from various factors related to assay setup, cell health, and the intrinsic properties of the compound itself.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of using this compound in a forskolin-stimulated cAMP assay with a Gαi-coupled receptor?
A1: In a typical assay, a Gαi-coupled receptor agonist will decrease the forskolin-stimulated cAMP levels. This compound is expected to reverse this agonist-induced decrease in a dose-dependent manner, bringing the cAMP levels back towards those seen with forskolin stimulation alone.
Q2: Why am I seeing significant well-to-well variability in my this compound dose-response curves?
A2: High variability can stem from several sources. Inconsistent cell seeding is a common culprit; ensure a homogenous cell suspension and precise plating. Pipetting errors, especially with small volumes of concentrated this compound or agonist, can also introduce significant variability. Additionally, "edge effects" in microplates, where wells on the perimeter experience different temperature and evaporation rates, can lead to inconsistent results. To mitigate this, consider leaving the outer wells empty and filling them with sterile phosphate-buffered saline (PBS).
Q3: The IC50 value for my this compound is different from what I expected. What could be the reason?
A3: A shift in the IC50 value can be due to several experimental parameters. The concentration of the Gαi-coupled receptor agonist used is critical; for antagonist/inhibitor assays, an agonist concentration around its EC80 is typically recommended. The concentration of forskolin used to stimulate adenylyl cyclase will also impact the apparent potency of this compound. Furthermore, cell health and passage number can influence receptor expression and signaling, leading to altered inhibitor potency.
Q4: My this compound dose-response curve has a very steep or shallow slope. What does this indicate?
A4: The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibition. A steep slope might suggest positive cooperativity or could be an artifact of compound precipitation at higher concentrations. A shallow slope could indicate complex binding kinetics, the presence of multiple binding sites with different affinities, or potential off-target effects of this compound at the concentrations tested.
Troubleshooting Guide
Problem 1: High Background or No Inhibition by Gαi Agonist
| Possible Cause | Recommended Solution |
| Low Gαi-coupled receptor expression | Confirm receptor expression in your cell line using techniques like qPCR or western blotting. |
| Inactive Gαi agonist | Verify the activity and purity of your agonist. Prepare fresh stock solutions. |
| Suboptimal forskolin concentration | Titrate forskolin to find a concentration that provides a robust signal window without being maximal, which could mask the inhibitory effect of the Gαi pathway. An EC50 to EC80 concentration of forskolin is often a good starting point. |
| Cell health issues | Ensure cells are healthy, viable, and within a low passage number. |
Problem 2: Inconsistent or Non-Reproducible this compound Inhibition
| Possible Cause | Recommended Solution |
| Inconsistent cell density | Optimize cell seeding density to ensure a consistent cell number per well. Too few cells can lead to a weak signal, while too many can result in a compressed assay window.[1][2] |
| Compound solubility issues | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is below a level that affects cell viability or assay performance (usually <0.5%). Visually inspect for any precipitation of this compound in your assay media. |
| Inappropriate incubation times | Optimize the incubation time for both the agonist and this compound. A time-course experiment can determine the optimal pre-incubation time for this compound to achieve maximal inhibition. |
| Reagent variability | Use freshly prepared reagents and ensure consistent lot numbers for critical components like assay kits and serum. |
Problem 3: Unexpected this compound Activity (e.g., Agonist-like Effects)
| Possible Cause | Recommended Solution |
| Off-target effects of this compound | At higher concentrations, small molecules can exhibit off-target effects. Test this compound in the absence of a Gαi agonist to see if it directly modulates adenylyl cyclase activity or has other non-specific effects on the cells. Consider performing a selectivity profiling assay to identify potential off-targets. |
| Interaction with specific adenylyl cyclase isoforms | Different cell types express different adenylyl cyclase isoforms, which can be differentially regulated. If possible, characterize the adenylyl cyclase isoform expression profile of your cell line. |
| Cell line-specific responses | The observed effect might be specific to the cellular context. Test this compound in a different cell line known to express the target Gαi-coupled receptor to see if the inconsistent results persist. |
Data Presentation
Table 1: Example Optimization of Forskolin Concentration and Cell Density
This table illustrates how the assay window (the difference between stimulated and inhibited cAMP levels) can be optimized by varying forskolin concentration and cell density. The optimal condition provides a robust signal for measuring inhibition.
| Cell Density (cells/well) | Forskolin Concentration (µM) | Basal cAMP (nM) | Forskolin-Stimulated cAMP (nM) | Gαi Agonist (1 µM) + Forskolin cAMP (nM) | Assay Window (Stimulated vs. Inhibited) |
| 5,000 | 1 | 0.5 | 10 | 2 | 5-fold |
| 5,000 | 5 | 0.6 | 25 | 5 | 5-fold |
| 5,000 | 10 | 0.7 | 40 | 15 | 2.7-fold |
| 10,000 | 1 | 1.0 | 20 | 4 | 5-fold |
| 10,000 | 5 | 1.2 | 50 | 10 | 5-fold |
| 10,000 | 10 | 1.5 | 70 | 30 | 2.3-fold |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Example this compound Dose-Response Data and Interpretation
This table shows hypothetical dose-response data for this compound in the presence of a Gαi agonist and forskolin.
| This compound Concentration (µM) | % Inhibition of Agonist Effect | Interpretation |
| 0.01 | 5 | Minimal inhibition |
| 0.1 | 25 | Partial inhibition |
| 1 | 50 | IC50 |
| 10 | 95 | Near-maximal inhibition |
| 100 | 98 | Saturation of inhibition |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Protocol: Forskolin-Stimulated cAMP Assay for Gαi Inhibition
-
Cell Culture and Plating:
-
Culture cells expressing the Gαi-coupled receptor of interest in appropriate media.
-
On the day of the assay, harvest cells and resuspend in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Plate cells at the optimized density (e.g., 5,000-10,000 cells/well) in a 384-well plate.[1]
-
-
Compound and Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Prepare a solution of the Gαi agonist at 2X the final desired concentration (e.g., 2X EC80).
-
Prepare a solution of forskolin at 2X the final desired concentration (e.g., 2X EC80) in stimulation buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for a predetermined optimal time (e.g., 15-30 minutes) at room temperature.
-
Add the 2X Gαi agonist solution to all wells except the forskolin-only control wells.
-
Immediately add the 2X forskolin solution to all wells.
-
Incubate the plate for a predetermined optimal time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.
-
Calculate the percentage of inhibition of the agonist effect for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Gαi signaling pathway and points of intervention.
Caption: General experimental workflow for a this compound cAMP assay.
Caption: Troubleshooting flowchart for this compound assay issues.
References
Technical Support Center: A Guide to Handling 0990CL
This guide provides researchers, scientists, and drug development professionals with essential information for handling 0990CL to prevent its degradation during experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?
A1: Yes, inconsistent results, such as diminished biological effects or high variability between experiments, are strong indicators of compound degradation.[1][2] The active concentration of this compound may decrease over time, leading to unreliable outcomes. It is critical to evaluate the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can cause this compound to degrade in a typical lab setting?
A2: Several factors can contribute to the degradation of small molecules like this compound. The most common include:
-
Light Exposure: Many chemical compounds are photosensitive and can degrade when exposed to light, particularly UV and high-energy visible light.[2][3][4]
-
Temperature: Elevated temperatures, such as those used in cell culture incubators (37°C), can accelerate the rate of degradation.
-
pH: The stability of this compound can be significantly affected by the pH of the solvent or buffer. Deviations from the optimal pH range can lead to hydrolysis or other chemical reactions.
-
Oxidation: The presence of reactive oxygen species (ROS) in the experimental environment can lead to oxidative degradation of the compound.
-
Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can compromise the stability of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
Q3: How can I confirm if my sample of this compound has degraded?
A3: The most definitive way to assess the degradation of this compound is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the original compound from any degradation products, allowing for the quantification of the remaining active this compound. A decrease in the peak area corresponding to the parent compound over time is a clear sign of degradation.
Q4: What are the best practices for storing this compound?
A4: Proper storage is crucial for maintaining the integrity of this compound. General best practices include:
-
Temperature: Store at the recommended temperature, which is typically -20°C or -80°C for long-term storage.
-
Light Protection: Always store this compound in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
-
Moisture Control: For solid forms of this compound, store in a desiccated environment to protect against moisture, especially if the compound is hygroscopic.
Troubleshooting Guide
This section provides a systematic approach to identifying and preventing the degradation of this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the correct temperature and protected from light. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones. |
| Visible changes in the compound solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review any available information on the solubility and stability of this compound. 2. Optimize Solvent Choice: Use a solvent in which this compound is known to be stable. Consider preparing a concentrated stock in a stable solvent like DMSO and diluting it into your experimental buffer immediately before use. 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound. |
| Gradual loss of effect in long-term experiments. | Degradation of this compound over the course of the experiment. | 1. Perform a Time-Course Stability Study: Analyze the concentration of this compound in your experimental setup at various time points. 2. Replenish the Compound: If significant degradation is observed, consider replenishing the this compound in the experimental medium at regular intervals. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound under specific experimental conditions.
-
Preparation: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate light-protected tubes for each time point you plan to test (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the exact conditions of your experiment (e.g., temperature, light exposure).
-
Analysis: At each designated time point, analyze an aliquot using a validated HPLC or LC-MS method to quantify the amount of the parent this compound remaining.
Protocol 2: Forced Degradation Study for this compound
This study helps to identify the potential degradation pathways of this compound under various stress conditions.
-
Sample Preparation: Prepare several identical samples of a this compound solution.
-
Stress Conditions: Expose each sample to one of the following stress conditions:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to a light source that provides both UV and visible light.
-
-
Analysis: After a defined period, analyze each sample by HPLC or LC-MS to identify and characterize any degradation products that have formed.
Visualizing Workflows and Pathways
Workflow for Handling Photosensitive Compounds
Caption: A workflow for handling photosensitive compounds like this compound.
Troubleshooting Logic for Compound Degradation
Caption: A logical flow for troubleshooting suspected compound degradation.
References
Technical Support Center: Best Practices for Working with 0990CL Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 0990CL inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
General Information and Handling
What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Gαi subunit of heterotrimeric G proteins.[1][2][3] It is a quinazoline derivative that directly interacts with the Gαi subunit.[2][4] This interaction prevents the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby locking the Gαi subunit in its inactive state. By inhibiting Gαi activation, this compound blocks the downstream signaling cascade, which classically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. It has been shown to block α2-adrenergic receptor (α2AR)-mediated regulation of cAMP.
How should I store and handle this compound?
This compound is supplied as a solid powder and is soluble in DMSO. For long-term storage, it should be kept at -20°C for months to years. For short-term storage, 0°C to 4°C is suitable for days to weeks. The product is stable for several weeks at ambient temperature during shipping. Stock solutions in DMSO can be stored at -20°C for long-term use.
Quantitative Data
Below is a summary of the available quantitative data for this compound. It is important to note that publicly available data for this inhibitor is limited, and users should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Parameter | Value | Cell Line/System | Notes |
| Cytotoxicity | Negative effects on cell viability observed at 10µM | Not specified | High concentrations may induce off-target effects or cellular stress. |
| Selectivity | Selective for Gαi1 over Gαq | In vitro nucleotide exchange assay | Showed a maximum endpoint fluorescence reduction of 38 ± 8% for Gαi1. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Gαi signaling pathway and a general experimental workflow for using this compound.
Caption: Canonical Gαi signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using the this compound inhibitor.
Experimental Protocols
The following are generalized protocols. It is crucial to optimize these protocols for your specific cell line, experimental conditions, and research question.
cAMP Measurement Assay
This protocol is adapted for a typical cell-based cAMP assay to measure the inhibitory effect of this compound on Gαi-coupled receptor signaling.
-
Cell Culture: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This step should be optimized.
-
-
Agonist Stimulation:
-
Prepare the Gαi-coupled receptor agonist at the desired concentration (e.g., EC80) in assay buffer.
-
Add the agonist to the wells containing this compound or vehicle and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assays).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for Downstream Effectors
This protocol can be used to assess the effect of this compound on the phosphorylation or expression of proteins downstream of Gαi signaling (e.g., phosphorylation of ERK).
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for a few hours to overnight, if necessary, to reduce basal signaling.
-
Pre-treat the cells with the desired concentration of this compound or vehicle for an optimized duration.
-
Stimulate the cells with a Gαi-coupled receptor agonist for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting and FAQs
References
Validation & Comparative
A Comparative Guide to Gαi Inhibition: 0990CL versus Pertussis Toxin
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Gαi subunit of heterotrimeric G proteins is a critical tool in dissecting signaling pathways and a potential therapeutic strategy for various diseases. This guide provides a detailed comparison of two prominent inhibitors: the small molecule 0990CL and the well-established biological toxin, Pertussis Toxin (PTX). We present their mechanisms of action, available performance data, and detailed experimental protocols to assist researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Pertussis Toxin (PTX) |
| Type | Small molecule (quinazoline derivative) | AB5-type exotoxin (protein) |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI); stabilizes the inactive Gαi-GDP complex. | Enzyme; catalyzes ADP-ribosylation of the Gαi subunit, uncoupling it from GPCRs.[1] |
| Mode of Inhibition | Reversible (predicted) | Irreversible covalent modification |
| Cell Permeability | Yes | Yes (requires endocytosis and retrograde transport)[2] |
| Specificity | Reported to be Gαi specific over Gαq.[1][3] | Specific for Gαi/o family members (except Gαz).[4] |
| Known Effects | Blocks α2-adrenoceptor mediated decreases in cAMP; inhibits cancer cell migration. | Blocks Gαi-coupled receptor signaling, leading to increased intracellular cAMP; induces lymphocytosis, histamine sensitization, and enhances insulin secretion. |
Mechanism of Action
This compound: A Guanine Nucleotide Dissociation Inhibitor
This compound, a quinazoline derivative, functions as a guanine nucleotide dissociation inhibitor (GDI). It is believed to bind to the Gαi subunit when it is in its inactive, GDP-bound state. This binding event stabilizes the Gαi-GDP complex, preventing the exchange of GDP for GTP, which is a necessary step for G protein activation following G protein-coupled receptor (GPCR) stimulation. By locking Gαi in its "off" state, this compound effectively blocks downstream signaling.
Pertussis Toxin: An Enzymatic Uncoupler
Pertussis Toxin is a classic tool for Gαi inhibition that operates through a distinct enzymatic mechanism. The active A-protomer of the toxin catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of the Gαi subunit. This covalent modification sterically hinders the interaction between the Gαi subunit and its cognate GPCR. As a result, the G protein cannot be activated by the receptor, effectively uncoupling the two and preventing the inhibitory signal from being transduced. This leads to a disinhibition of adenylyl cyclase and a subsequent rise in intracellular cAMP levels.
Signaling Pathway and Inhibition Mechanisms
Below are diagrams illustrating the Gαi signaling pathway and the distinct points of intervention for this compound and Pertussis Toxin.
References
A Head-to-Head Comparison of Gαq/11 Protein Inhibitors: YM-254890 vs. FR900359
For Researchers, Scientists, and Drug Development Professionals
In the landscape of G protein-coupled receptor (GPCR) signaling research, the specific inhibition of G protein subfamilies is a critical tool for dissecting cellular mechanisms and for the development of novel therapeutics. The Gαq/11 subfamily, which signals through phospholipase C to mobilize intracellular calcium and activate protein kinase C, is a key player in a multitude of physiological processes and a target in various diseases. For years, YM-254890 and FR900359 have been the go-to chemical probes for studying Gαq/11-mediated signaling.
This guide provides a comprehensive, data-driven comparison of these two potent and selective Gαq/11 inhibitors. While the initial query included 0990CL, it is important to note that this compound is an inhibitor of the Gαi subfamily of G proteins. As such, a direct performance comparison with Gαq/11 inhibitors would be inappropriate. This guide will therefore focus on the comparative analysis of YM-254890 and FR900359, two structurally and functionally similar macrocyclic depsipeptides that are often used interchangeably, yet possess distinct properties that can influence experimental outcomes and therapeutic potential.
Mechanism of Action: Guanine Nucleotide Dissociation Inhibitors
Both YM-254890 and FR900359 are potent and selective inhibitors of the Gαq, Gα11, and Gα14 proteins.[1] They function as guanine nucleotide dissociation inhibitors (GDIs).[2] In the inactive state, the Gα subunit is bound to GDP. Upon activation by a GPCR, the Gα subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling. YM-254890 and FR900359 bind to a hydrophobic cleft between the GTPase and helical domains of the Gαq/11 subunit, stabilizing the GDP-bound inactive conformation and preventing the domain separation required for GDP release.[2] This effectively locks the G protein in its "off" state, unresponsive to receptor activation. Recent studies also suggest they may act as "molecular glues," enhancing the interaction between the Gα and Gβγ subunits.
Physicochemical and Pharmacokinetic Properties
While structurally similar, YM-254890 and FR900359 exhibit key differences in their physicochemical and pharmacokinetic profiles, which can have significant implications for their application in vitro and in vivo.[3][4] FR900359 is slightly more lipophilic than YM-254890. A notable distinction is their residence time on Gq proteins; FR900359 binds in a pseudo-irreversible manner with a significantly longer residence time compared to YM-254890. Both compounds have low predicted oral bioavailability and brain penetration. FR900359 is metabolized more rapidly in liver microsomes than YM-254890.
| Property | YM-254890 | FR900359 | Reference(s) |
| Molecular Weight (Da) | 959.49 | 1001.53 | |
| Calculated logP | 1.37 | 1.86 | |
| Water Solubility | 88 µM | 189 µM | |
| Target Residence Time (37°C) | 3.8 min | 92.1 min | |
| Metabolic Stability (Human Liver Microsomes Half-life) | 27.3 min | 8.1 min | |
| Plasma Protein Binding | Higher | Lower |
Comparative In Vitro Activity
Both YM-254890 and FR900359 demonstrate high potency in inhibiting Gαq/11-mediated signaling in various cellular assays. Their IC50 values are typically in the low nanomolar range.
| Assay Type | Cell Line/System | Target | YM-254890 IC50 | FR900359 IC50 | Reference(s) |
| [³⁵S]GTPγS Binding | Purified Gαq | Gαq | ~100 nM | ~75 nM | |
| Ca²⁺ Mobilization (UTP-induced) | HCAEC | Endogenous P2Y₂ | ~3 nM | Not Reported | |
| Ca²⁺ Mobilization (ADP-induced) | Platelets | P2Y₁ | ~2 µM | Not Reported | |
| IP₁ Production (Carbachol-induced) | CHO-M₁ cells | M₁ Receptor | 95 nM | Not Reported | |
| BRET Assay | HEK293 cells | Gαq | Not Reported | 13.18 nM | |
| BRET Assay | HEK293 cells | Gα₁₁ | Not Reported | 10.47 nM | |
| BRET Assay | HEK293 cells | Gα₁₄ | Not Reported | 10 nM |
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize Gαq/11 inhibitors.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS competes with endogenous GTP and its incorporation into the Gα subunit is quantified by scintillation counting. Inhibitors of G protein activation will reduce the amount of [³⁵S]GTPγS bound.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing the GPCR of interest.
-
Reaction Mixture: In a microplate, combine cell membranes, assay buffer (typically containing HEPES, MgCl₂, NaCl, and GDP), the test inhibitor (YM-254890 or FR900359) at various concentrations, and the agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Quantification: Wash the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling cascade.
Principle: Activation of Gαq leads to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is detected using a calcium-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture: Seed cells expressing the target GPCR in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage, and incubate for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Remove the dye solution and add buffer containing various concentrations of YM-254890 or FR900359. Incubate for a predetermined time.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Agonist Stimulation: Inject the agonist and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well and normalize the data to controls. Plot the percentage of inhibition against inhibitor concentration to determine the IC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable and cumulative measure of Gαq pathway activation compared to the transient calcium signal.
Principle: Gαq activation leads to the production of IP₃, which is rapidly metabolized to IP₂ and then to IP₁. In the presence of lithium chloride (LiCl), which inhibits the enzyme that degrades IP₁, IP₁ accumulates in the cell. This accumulation is then quantified, typically using a competitive immunoassay format like HTRF® (Homogeneous Time-Resolved Fluorescence).
Protocol Outline:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Cell Stimulation: Replace the culture medium with a stimulation buffer containing LiCl and the test inhibitor at various concentrations. Add the agonist to stimulate the receptor.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-90 minutes) to allow for IP₁ accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (an anti-IP₁ antibody labeled with a donor fluorophore and an IP₁ analog labeled with an acceptor fluorophore).
-
Incubation: Incubate at room temperature to allow the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF®-compatible plate reader.
-
Data Analysis: The HTRF® signal is inversely proportional to the amount of IP₁ produced. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50.
Conclusion and Recommendations
Both YM-254890 and FR900359 are invaluable tools for the specific inhibition of Gαq/11 signaling. While they share a common mechanism of action, their differing pharmacokinetic profiles, particularly the longer target residence time of FR900359, should be a key consideration in experimental design. For acute in vitro experiments, both inhibitors are highly effective. However, for longer-term cell culture studies or in vivo applications, the pseudo-irreversible nature and faster metabolism of FR900359 compared to the more reversible binding and greater metabolic stability of YM-254890 could lead to significantly different outcomes. Researchers should carefully consider these properties when selecting an inhibitor to ensure the most appropriate tool is used for their specific biological question. The detailed protocols and comparative data provided in this guide aim to facilitate informed decision-making and robust experimental design in the study of Gαq/11-mediated cellular processes.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G Protein Inhibitors: 0990CL and BIM-46187
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, heterotrimeric G proteins act as crucial molecular switches, transducing signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The ability to modulate G protein activity holds immense therapeutic potential. This guide provides a detailed comparison of two small molecule G protein inhibitors, 0990CL and BIM-46187, highlighting their distinct mechanisms and selectivity profiles to aid researchers in selecting the appropriate tool for their studies.
Initially identified as a pan-G protein inhibitor, recent studies have revealed that BIM-46187 exhibits a preference for the Gαq subfamily in certain cellular contexts.[1] In contrast, this compound has been characterized as a specific inhibitor of the Gαi subunit. This fundamental difference in selectivity dictates their applications in research and potential therapeutic development.
Mechanism of Action
BIM-46187 functions by directly binding to the Gα subunit, preventing the conformational changes necessary for GDP/GTP exchange.[2] This action effectively uncouples the G protein from the activated GPCR, thereby inhibiting downstream signaling. One of its unique proposed mechanisms is trapping Gαq in an "empty pocket" conformation, where GDP is allowed to exit, but GTP entry is blocked.
This compound also directly interacts with the Gαi subunit, leading to the inhibition of its signaling cascade. Its primary characterized effect is the blockage of α2-adrenergic receptor (a Gαi-coupled receptor) mediated regulation of cyclic AMP (cAMP).
Quantitative Performance Data
The following tables summarize the available quantitative data on the inhibitory activity of BIM-46187 and this compound. It is important to note that the potency of these inhibitors can vary depending on the assay format and cellular context.
Table 1: Inhibitory Potency (IC₅₀) of BIM-46187
| Gα Subfamily | Assay Type | Reported IC₅₀ (µM) |
| Gαi1 | BRET Assay | 4.7 ± 1.9 |
| Gαo | BRET Assay | 4.3 ± 2.4 |
| Gαi2 | GTPγS Binding Assay | 0.36 |
| Gαq | IP1 Production Assay | ~1-3 |
| Gαs | cAMP Production Assay | ~2.7 |
Data compiled from multiple sources.[2] BRET (Bioluminescence Resonance Energy Transfer) and GTPγS binding assays measure direct G protein activation, while cAMP and IP1 production assays measure downstream second messenger levels.
Table 2: Inhibitory Profile of this compound
| Gα Subfamily | Assay Type | Potency Data |
| Gαi | cAMP Accumulation Assay | Restores 31% of cAMP reduction at 100 nM |
| Gαq | Fluorescence Reduction Assay | Minimal effect (10% reduction at 30 µM) |
Quantitative IC₅₀ values for this compound are not widely reported in the literature. The available data indicates a selective effect on Gαi-mediated signaling.
Signaling Pathways and Experimental Workflows
To visually represent the distinct inhibitory actions of this compound and BIM-46187, the following diagrams illustrate their target signaling pathways and a typical experimental workflow for their characterization.
References
A Comparative Analysis of 0990CL and Other Gαi Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Gαi inhibitor 0990CL with other established inhibitors, Pertussis Toxin (PTX) and the TAT-GPR peptide. This comparison is supported by available experimental data on their efficacy and mechanism of action.
The Gαi subunit of heterotrimeric G proteins is a critical signaling node, and its inhibition is a key area of research for therapeutic intervention in various diseases. This guide focuses on this compound, a small molecule inhibitor, and compares its performance with the widely used bacterial toxin, Pertussis Toxin, and a rationally designed peptide inhibitor, TAT-GPR.
Efficacy Comparison
The efficacy of Gαi inhibitors is primarily determined by their ability to block the signaling cascade initiated by Gαi-coupled receptors. This is often measured by their capacity to reverse the agonist-induced inhibition of adenylyl cyclase, thereby restoring cyclic AMP (cAMP) levels. Another key measure is the direct inhibition of guanine nucleotide exchange on the Gαi subunit.
| Inhibitor | Mechanism of Action | Assay Type | Reported Efficacy |
| This compound | Direct interaction with Gαi-GDP, stabilizing the inactive state. | cAMP Inhibition Assay | Blocks α2-adrenoceptor (α2AR) mediated regulation of cAMP. Specific IC50 values from comparative studies are not yet published. |
| Nucleotide Exchange Assay | Shows Gαi-specific inhibition of nucleotide exchange. | ||
| Pertussis Toxin (PTX) | ADP-ribosylation of the Gαi subunit, preventing its interaction with GPCRs. | cAMP Inhibition Assay | Complete reversal of α2AR-mediated cAMP suppression at 100 ng/mL. |
| TAT-GPR Peptide | Competes with GPCRs for binding to Gαi, preventing GDP release. | cAMP Inhibition Assay | Completely blocked α2AR-mediated decreases in cAMP at 100 nM. |
| GTPγS Binding Assay | Inhibits GTPγS binding to purified Gαi with an IC50 in the nanomolar range. |
Note: The lack of standardized IC50 values across all three inhibitors from a single study makes a direct quantitative comparison challenging. The provided efficacy data is based on individual studies and should be interpreted with consideration of the different experimental conditions.
Signaling Pathway of Gαi Inhibition
The canonical Gαi signaling pathway involves the inhibition of adenylyl cyclase upon activation by a G protein-coupled receptor (GPCR). Inhibitors of Gαi counteract this effect.
Caption: Gαi signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment and comparison of Gαi inhibitor efficacy.
cAMP Inhibition Assay
This assay measures the ability of an inhibitor to reverse the agonist-induced decrease in intracellular cAMP levels.
Caption: Workflow for the cAMP inhibition assay.
Protocol Details:
-
Cell Culture: Cells endogenously or transiently expressing a Gαi-coupled receptor (e.g., α2-adrenergic receptor in HEK293 cells) are seeded in 96- or 384-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the Gαi inhibitor (this compound, PTX, or TAT-GPR) for a specified duration. Pre-incubation time for PTX is typically longer (hours) to allow for cellular uptake and enzymatic activity.
-
Agonist Stimulation: Cells are then stimulated with an agonist for the Gαi-coupled receptor in the presence of forskolin (an adenylyl cyclase activator). This establishes an inhibited level of cAMP.
-
Cell Lysis and cAMP Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The increase in cAMP levels in the presence of the inhibitor is measured relative to the agonist-only control. Dose-response curves are generated to determine the IC50 value of the inhibitor.
Guanine Nucleotide Exchange Assay
This biochemical assay directly measures the inhibitor's effect on the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTPγS) on purified Gαi subunits.
Caption: Workflow for the nucleotide exchange assay.
Protocol Details:
-
Protein Purification: Recombinant Gαi subunit is expressed and purified in its GDP-bound state.
-
Inhibitor Incubation: The purified Gαi-GDP is incubated with different concentrations of the test inhibitor (e.g., this compound).
-
Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a fluorescent GTP analog, such as BODIPY-FL-GTPγS.
-
Fluorescence Measurement: The binding of BODIPY-FL-GTPγS to the Gαi subunit results in an increase in fluorescence intensity, which is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The initial rate of fluorescence increase is determined for each inhibitor concentration. These rates are then plotted against the inhibitor concentration to calculate the IC50 for the inhibition of nucleotide exchange.
Conclusion
This compound presents itself as a valuable research tool for studying Gαi-mediated signaling, offering the advantages of a small molecule inhibitor. While direct, quantitative comparisons of efficacy with PTX and TAT-GPR are not yet fully established in the literature, the available data indicates that all three are potent inhibitors of Gαi function. The choice of inhibitor will depend on the specific experimental context, with considerations for mechanism of action, cell permeability, and the need for reversible versus irreversible inhibition. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies.
A Comparative Guide to the Specificity of α2-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of the selective α2A-adrenergic receptor (α2AAR) antagonist, BRL-44408, with the non-selective α2AR antagonist, yohimbine, and the α1-selective antagonist, prazosin. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs, based on receptor subtype selectivity and potential off-target effects.
Introduction to α2-Adrenergic Receptors and the Importance of Selectivity
The α2-adrenergic receptors (α2ARs) are a family of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine.[1] There are three distinct subtypes of the α2AR: α2A, α2B, and α2C, each with a unique tissue distribution and physiological role.[1] These receptors are crucial in regulating neurotransmitter release, blood pressure, sedation, and analgesia.[1] The development of subtype-selective α2AR antagonists is a key area of research for treating a variety of conditions, including depression, neuropathic pain, and hypertension.[1]
Given the sequence homology among the α2AR subtypes and with other adrenergic receptor families (e.g., α1ARs), the specificity of an antagonist is a critical factor in its pharmacological profile. Non-selective antagonists can lead to off-target effects, complicating the interpretation of experimental results and potentially causing undesirable side effects in a clinical setting. This guide provides a quantitative comparison of BRL-44408, yohimbine, and prazosin to highlight their distinct selectivity profiles.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following tables summarize the binding affinities (Ki, in nM) of BRL-44408, yohimbine, and prazosin for the human α2-adrenergic receptor subtypes, as well as for α1-adrenergic and other relevant off-target receptors.
Table 1: Binding Affinity (Ki, nM) at α2-Adrenergic Receptor Subtypes
| Antagonist | α2A | α2B | α2C | α2A Selectivity (fold vs α2B) | α2A Selectivity (fold vs α2C) |
| BRL-44408 | 1.7[2] | 144.5 | 110 | ~85 | ~65 |
| Yohimbine | ~6.3 | ~1.9 | ~0.25 | ~0.3 | ~0.04 |
| Prazosin | ~16,000 | ~13 | - | ~0.0008 | - |
Data compiled from multiple sources and may vary based on experimental conditions.
Table 2: Binding Affinity (Ki, nM) at Off-Target Receptors
| Antagonist | α1A | α1B | α1D | 5-HT1A | 5-HT1B | 5-HT1D | D2 |
| BRL-44408 | 81 | - | - | 199 | - | - | - |
| Yohimbine | ~200 | ~158 | ~158 | ~50 | ~158 | ~25 | ~398 |
| Prazosin | ~0.2 | ~0.5 | ~1.0 | - | - | - | - |
Data compiled from multiple sources and may vary based on experimental conditions.
Functional Antagonism at α2-Adrenergic Receptors
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 3: Functional Antagonist Potency (pA2) at α2-Adrenergic Receptors
| Antagonist | α2 (non-subtype selective) | α1 (non-subtype selective) |
| BRL-44408 | ~7.75 (pKB) | - |
| Yohimbine | 6.83 - 7.82 | - |
| Prazosin | - | 9.14 |
Data compiled from multiple sources and represent a range of values depending on the specific tissue and agonist used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of α2AR signaling and the methods used to characterize antagonists, the following diagrams are provided.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Specificity Profiling.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: [3H]-Yohimbine or [3H]-Rauwolscine (a high-affinity α2AR antagonist).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compounds: Serial dilutions of the antagonist to be tested (e.g., BRL-44408, yohimbine, prazosin).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of the test compounds in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL of each dilution of the test compound, 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (IC50 or pA2) of an antagonist by measuring its ability to block agonist-mediated inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the desired α2AR subtype.
-
Agonist: A known α2AR agonist (e.g., UK-14,304 or dexmedetomidine).
-
Test Compounds: Serial dilutions of the antagonist to be tested.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
-
Cell Culture Medium and Buffers.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add serial dilutions of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the α2AR agonist (typically the EC80 concentration) and forskolin to all wells, except for the basal control wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Normalize the data to the response produced by the agonist alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage inhibition against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) using non-linear regression.
-
The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
-
Conclusion
The data presented in this guide demonstrate the distinct selectivity profiles of BRL-44408, yohimbine, and prazosin. BRL-44408 is a potent and highly selective antagonist for the α2A-adrenergic receptor subtype, making it a valuable tool for investigating the specific functions of this receptor. Yohimbine, in contrast, is a non-selective α2-antagonist with significant affinity for other monoaminergic receptors, which should be considered when interpreting experimental results. Prazosin is a potent and highly selective α1-adrenergic receptor antagonist with very low affinity for α2ARs, making it an excellent negative control for studies focused on α2ARs. The choice of antagonist should be carefully considered based on the specific research question and the desired level of receptor subtype selectivity.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 0990CL and siRNA for Gαi Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the specific and efficient reduction of Gαi protein function is crucial for dissecting signaling pathways and validating potential therapeutic targets. Two prominent methods for achieving this are the use of the small molecule inhibitor 0990CL and RNA interference using small interfering RNA (siRNA). This guide provides a comparative analysis of these two approaches, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Executive Summary
Both this compound and siRNA offer effective means to reduce Gαi activity, but they operate through fundamentally different mechanisms, which dictates their respective advantages and limitations. This compound is a small molecule that acts as a Guanine Nucleotide Dissociation Inhibitor (GDI), directly preventing the activation of the Gαi protein. In contrast, siRNA mediates the degradation of Gαi mRNA, thereby preventing the synthesis of new Gαi protein. This distinction leads to differences in the speed of action, duration of effect, and off-target profiles.
Mechanism of Action
This compound: A Guanine Nucleotide Dissociation Inhibitor (GDI)
This compound is a quinazoline derivative that functions as a selective inhibitor of the Gαi subunit of heterotrimeric G proteins.[1][2][3] It exerts its effect by binding to the Gαi subunit and stabilizing the inactive GDP-bound state.[2][3] This prevents the exchange of GDP for GTP, a critical step in G protein activation. By locking Gαi in its inactive conformation, this compound effectively blocks its downstream signaling, such as the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
siRNA: Post-Transcriptional Gene Silencing
Small interfering RNA (siRNA) is a powerful tool for sequence-specific gene knockdown. Exogenously introduced siRNA duplexes are incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the Gαi subunit. This leads to the cleavage and subsequent degradation of the target mRNA, preventing its translation into protein. The result is a reduction in the total cellular pool of the Gαi protein.
Performance Comparison: this compound vs. siRNA
| Feature | This compound | siRNA |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI); functional inhibition of existing protein. | RNA interference; degradation of mRNA to prevent new protein synthesis. |
| Speed of Onset | Rapid, as it targets the existing protein pool. | Slower, dependent on the turnover rate of the existing Gαi protein. |
| Duration of Effect | Transient and dependent on compound metabolism and clearance. | Can be long-lasting, depending on cell division rate and siRNA stability. |
| Efficacy | Partial inhibition of Gαi signaling has been reported. At 100 nM and 1 µM, this compound restored 31% of forskolin-stimulated cAMP levels in HEK293 cells. At 30 µM, it showed a maximal endpoint fluorescence reduction of 38% for Gαi1. | High knockdown efficiency is achievable, often exceeding 80-95% reduction in mRNA and protein levels, though this is cell-line and target-abundance dependent. |
| Specificity & Off-Target Effects | Can exhibit off-target effects, particularly at higher concentrations. At 10µM, negative effects on cell viability have been observed. The selectivity profile against other Gα subunits requires further characterization. | Off-target effects are a known concern, primarily through "seed region" complementarity to unintended mRNAs. This can be mitigated by careful design, chemical modifications, and using lower concentrations. |
| Mode of Delivery | Direct addition to cell culture media. | Requires a delivery vehicle, such as lipid-based transfection reagents or electroporation, to cross the cell membrane. |
| Reversibility | Reversible upon washout of the compound. | Reversibility depends on the degradation of the siRNA and the synthesis of new mRNA and protein. |
Experimental Data
This compound: Functional Inhibition of Gαi Signaling
A key study by Appleton et al. (2014) demonstrated the ability of this compound to block α2-adrenergic receptor (α2AR)-mediated decreases in cAMP in HEK293 cells. In this assay, forskolin is used to stimulate adenylyl cyclase and increase cAMP levels. Activation of the Gαi-coupled α2AR inhibits adenylyl cyclase, leading to a reduction in cAMP. The addition of this compound was shown to counteract this effect, indicating its inhibitory action on Gαi.
| Concentration of this compound | Restoration of Forskolin-Stimulated cAMP Levels |
| 100 nM | 31% |
| 1 µM | 31% |
Data from Appleton et al., Bioorg Med Chem, 2014.
Another study reported that at a concentration of 30 µM, this compound demonstrated selectivity for Gαi1 over Gαq, resulting in a maximal endpoint fluorescence reduction of 38% and 10%, respectively.
siRNA: Knockdown of Gαi Expression
The efficiency of siRNA-mediated knockdown is typically assessed at both the mRNA and protein levels. It is widely accepted that a knockdown of over 70% is significant for functional studies.
| Method of Assessment | Typical Knockdown Efficiency |
| qPCR (mRNA level) | >80-95% |
| Western Blot (protein level) | >70-90% (dependent on protein half-life) |
Note: Efficiency can vary significantly based on the siRNA sequence, cell type, and transfection efficiency.
Signaling Pathways and Experimental Workflows
Gαi Signaling Pathway
The following diagram illustrates the canonical Gαi signaling pathway. Upon activation by a G protein-coupled receptor (GPCR), the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow to compare the effects of this compound and siRNA on Gαi function.
Experimental Protocols
Western Blot for Gαi Protein Quantification
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Gαi overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
qPCR for Gαi mRNA Quantification
-
RNA Extraction: Following treatment or transfection, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the Gαi subunit and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Gαi mRNA using the ΔΔCt method.
cAMP Measurement Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment/Transfection: Treat cells with this compound or transfect with siRNA as required.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin (e.g., 10 µM), in the presence or absence of a Gαi-coupled receptor agonist (e.g., UK14304 for α2AR).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the control conditions to determine the extent of Gαi inhibition.
Conclusion and Recommendations
The choice between this compound and siRNA for reducing Gαi function depends on the specific experimental goals.
Choose this compound for:
-
Rapid and transient inhibition: When the immediate effects of blocking Gαi signaling are of interest.
-
Studying the function of the existing protein pool: As it directly targets the protein without affecting its expression.
-
Ease of use: Simple addition to cell culture media without the need for transfection reagents.
Choose siRNA for:
-
Potent and sustained knockdown: When a significant and long-lasting reduction in Gαi protein levels is required.
-
High specificity at the genetic level: When targeting a specific Gαi isoform is necessary.
-
When a true loss-of-function phenotype is being investigated: By depleting the total cellular protein pool.
For a comprehensive understanding, it is often beneficial to use both methods in parallel. For instance, a phenotype observed with siRNA knockdown can be rescued by expressing a siRNA-resistant form of Gαi, while the acute effects of this compound can provide insights into the immediate consequences of blocking Gαi signaling. Researchers should carefully consider the potential for off-target effects with both methods and include appropriate controls in their experimental design.
References
Validating Target Engagement of Novel MEK1 Inhibitor 0990CL in Cells: A Comparative Guide
This guide provides a comparative analysis of a hypothetical novel MEK1 inhibitor, 0990CL, against established MEK1 inhibitors, Trametinib and Selumetinib. The focus is on validating cellular target engagement and downstream signaling effects. This document is intended for researchers, scientists, and drug development professionals.
Introduction to MEK1 Inhibition
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in BRAF or Ras, is a hallmark of many cancers. MEK1 is a key kinase in this pathway, phosphorylating and activating ERK. Inhibition of MEK1 is a clinically validated strategy for treating various cancers. This compound is a novel, selective small molecule inhibitor of MEK1. This guide details experimental approaches to validate its engagement with MEK1 in a cellular context and compares its performance with Trametinib and Selumetinib.
Comparative Data Summary
The following tables summarize the quantitative data from key experiments comparing this compound, Trametinib, and Selumetinib in A375 melanoma cells, which harbor the BRAF V600E mutation.
Table 1: Cellular Thermal Shift Assay (CETSA) for MEK1 Target Engagement
| Compound | Concentration (µM) | Temperature (°C) for 50% Protein Aggregation (Tm) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 48.2 | - |
| This compound | 1 | 54.5 | 6.3 |
| Trametinib | 1 | 55.1 | 6.9 |
| Selumetinib | 1 | 53.8 | 5.6 |
Table 2: Inhibition of ERK Phosphorylation (pERK)
| Compound | IC50 (nM) for pERK Inhibition |
| This compound | 12.5 |
| Trametinib | 8.2 |
| Selumetinib | 15.1 |
Table 3: Cell Viability (A375 Melanoma Cells)
| Compound | IC50 (nM) for Cell Viability |
| This compound | 25.3 |
| Trametinib | 18.7 |
| Selumetinib | 30.5 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to assess the direct binding of this compound to MEK1 in intact cells.
-
Cell Culture and Treatment:
-
Culture A375 cells to 80-90% confluency.
-
Treat cells with 1 µM of this compound, Trametinib, Selumetinib, or vehicle (DMSO) for 1 hour at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend cell pellets in PBS supplemented with protease and phosphatase inhibitors.
-
Lyse cells by three cycles of freeze-thaw.
-
-
Heat Treatment:
-
Aliquot cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MEK1 by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for MEK1 at each temperature.
-
Plot the percentage of soluble MEK1 against temperature to generate a melting curve and determine the Tm.
-
Western Blotting for pERK Inhibition
This protocol describes how to measure the inhibition of ERK phosphorylation.
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Trametinib, or Selumetinib for 2 hours.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize pERK levels to total ERK.
-
Plot the percentage of pERK inhibition against compound concentration to determine the IC50.
-
Cell Viability Assay
This protocol outlines the measurement of cell viability upon compound treatment.
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound, Trametinib, or Selumetinib for 72 hours.
-
-
Viability Measurement:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control.
-
Plot the percentage of cell viability against compound concentration to calculate the IC50.
-
Visualizations
Signaling Pathway Diagram
Caption: RAF/MEK/ERK signaling pathway with the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Safety Operating Guide
Essential Procedures for the Proper Disposal of 0990CL
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the disposal of 0990CL (CAS 511514-03-7), an inhibitor of heterotrimeric Gαi subunits. While this compound is generally shipped as a non-hazardous chemical for research purposes, adherence to established laboratory waste management protocols is mandatory.[1]
Step 1: Chemical Identification and Safety Data Sheet (SDS) Review
Key Data Points for Disposal Assessment:
| Data Point | Typical Information Source | Relevance to Disposal |
| GHS Hazard Classification | Section 2 of SDS | Determines if the waste is hazardous (e.g., flammable, corrosive, toxic). |
| Physical Properties | Section 9 of SDS | Informs on potential reactions and proper storage (e.g., solid, liquid, volatile). |
| Stability and Reactivity | Section 10 of SDS | Identifies incompatible materials to avoid mixing waste streams. |
| Toxicological Information | Section 11 of SDS | Provides data on toxicity to determine appropriate handling and PPE. |
| Disposal Considerations | Section 13 of SDS | Offers specific guidance on disposal methods and regulatory requirements. |
Step 2: General Disposal Workflow
In the absence of a specific SDS for this compound, a systematic approach must be taken to determine the correct disposal pathway. This involves assessing the compound's properties and consulting with your institution's Environmental Health and Safety (EHS) office.
Step 3: Experimental Protocol for Waste Segregation
Proper disposal begins at the point of waste generation. The following is a sample protocol for an experiment involving this compound, with integrated waste management steps.
Experiment: Inhibition of cAMP Accumulation in Cultured Cells
-
Preparation of this compound Stock Solution:
-
Weigh 10 mg of this compound powder (CAS 511514-03-7) in a chemical fume hood.[1]
-
Dissolve in 1 mL of DMSO to make a 10 mM stock solution.
-
Waste Generated: Weighing paper and any contaminated pipette tips.
-
Disposal: Dispose of as solid chemical waste in a designated, labeled container.
-
-
Cell Treatment:
-
Dilute the 10 mM stock solution in cell culture media to final working concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Treat cultured cells with the this compound-containing media.
-
Waste Generated: Contaminated pipette tips and empty microcentrifuge tubes.
-
Disposal: Place in a solid chemical waste container.
-
-
Assay and Post-Treatment Waste:
-
After incubation, aspirate the this compound-containing media from the cell culture plates.
-
Waste Generated: Liquid waste containing this compound and cell culture media.
-
Disposal: Collect in a dedicated liquid chemical waste container. The container must be clearly labeled with "Aqueous waste containing this compound and DMSO." Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container and Unused Stock Disposal:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste.
-
Any unused or expired this compound stock solution must be disposed of as hazardous chemical waste.[2]
-
Disposal: Collect rinsate and unused stock solution in a labeled hazardous liquid waste container.
-
Step 4: Labeling and Storage of Waste
Proper labeling and storage of waste are critical to prevent accidents and ensure compliant disposal.
-
Labeling: All waste containers must be clearly labeled with their contents. Use your institution's official hazardous waste tags if required.
-
Storage: Store waste containers in a designated satellite accumulation area. Ensure containers are tightly sealed and stored in secondary containment to prevent spills.[2]
Step 5: Arranging for Waste Pickup
Once a waste container is full, or if waste has been stored for the maximum allowable time per institutional policy, arrange for pickup by your EHS department. Follow your institution's specific procedures for requesting a waste pickup.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.
References
Personal protective equipment for handling 0990CL
Essential Safety and Handling Guide for 0990CL
Disclaimer: The substance "this compound" is not a recognized chemical identifier. The following information is a template based on general laboratory safety principles for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the actual compound being used to determine the appropriate safety precautions, personal protective equipment, and handling procedures. This guide should be adapted to meet the requirements of the specific chemical's SDS.
This guide provides essential safety and logistical information for handling the hypothetical compound this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to answer specific operational questions and establish a foundation for safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure in the laboratory.[1] The following table summarizes the recommended PPE for handling this compound, based on standard protocols for hazardous chemicals.
| Protection Type | Specific Equipment | Material/Standard | Purpose |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 certified | Protects against splashes, sprays, and aerosols.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (consult manufacturer's compatibility chart) | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat (long-sleeved) | Cotton or flame-resistant material | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Fume Hood or appropriate Respirator | N95 or higher, as determined by risk assessment | Prevents inhalation of powders, aerosols, or vapors.[1] |
| Foot Protection | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain chemical stability.
Engineering Controls:
-
All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible in the work area.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Containers should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Keep containers tightly sealed when not in use.
Emergency Procedures:
-
Spill: In case of a spill, evacuate the immediate area. Use an appropriate spill kit to contain and clean up the material, following established laboratory protocols.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention after any exposure.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste | Labeled, sealed waste container | "Hazardous Waste," "this compound Solid Waste," and appropriate hazard pictograms | Collection by certified hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed waste container | "Hazardous Waste," "this compound Liquid Waste," and appropriate hazard pictograms | Collection by certified hazardous waste disposal service. |
| Sharps | Puncture-resistant sharps container | "Hazardous Waste," "this compound Contaminated Sharps" | Collection by certified hazardous waste disposal service. |
Experimental Protocols
The following is a generalized protocol for preparing a stock solution of this compound for use in a cell-based assay. This protocol should be adapted based on the specific experimental requirements and the properties of the compound as detailed in its SDS.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation:
-
Don all required personal protective equipment (lab coat, safety goggles, and appropriate chemical-resistant gloves).
-
Perform all subsequent steps within a certified chemical fume hood.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.
-
-
Calculating Solvent Volume:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the measured mass.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be required if solubility is low, but this must be assessed for compound stability.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light, as determined by the compound's stability data.
-
Visualizations
The following diagrams illustrate a general workflow for handling this compound and a hypothetical signaling pathway that could be modulated by such a compound.
Caption: Experimental workflow for handling compound this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
